2-Methyl-6-phenylpyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-10-6-5-9-12(13-10)11-7-3-2-4-8-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GREMYQDDZRJQEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30963518 | |
| Record name | 2-Methyl-6-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30963518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46181-30-0 | |
| Record name | 2-Methyl-6-phenylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=46181-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-6-phenylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046181300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-6-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30963518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-6-phenylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.127 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Mechanisms of 2 Methyl 6 Phenylpyridine
Novel Single-Step Synthesis Routes
Recent advancements have led to the development of a novel, single-step synthesis for 2-Methyl-6-phenylpyridine, offering a more efficient and environmentally friendly alternative to traditional multi-step processes. iitm.ac.in This approach is characterized by its use of heterogeneous catalysis in the vapor phase.
A groundbreaking single-step synthesis involves the vapor-phase reaction of acetophenone (B1666503), acetone (B3395972), formaldehyde (B43269), and ammonia (B1221849) over molecular sieve catalysts. rsc.org This method represents the first successful synthesis of this compound from non-heterocyclic starting materials in a single catalytic step. rsc.orgresearchgate.net The reaction is typically conducted in a fixed-bed, down-flow glass reactor at atmospheric pressure. iitm.ac.in This approach is considered an eco-friendly process that is potentially suitable for large-scale production, minimizing waste and avoiding the tedious work-up procedures associated with homogeneous catalysis. iitm.ac.iniitm.ac.in
The choice of catalyst is critical in the vapor-phase synthesis of substituted pyridines, with both efficiency and selectivity being heavily influenced by the catalyst's structural properties, such as pore size and acidity. iitm.ac.inresearchgate.net Studies have compared the performance of mesoporous materials like Al-MCM-41 with various microporous zeolites, including HY, Hβ, and HZSM-5.
Mesoporous Al-MCM-41, which possesses larger pore diameters, has demonstrated high selectivity towards the formation of sterically demanding aryl pyridines. iitm.ac.inresearchgate.net In contrast, microporous zeolites like HZSM-5 and Hβ, while showing high conversion rates, may exhibit lower selectivity for larger product molecules due to pore size restrictions that can lead to side reactions. iitm.ac.in The catalytic activity for the synthesis of 2-phenylpyridine (B120327) follows the order: HY > Hβ > HZSM-5. rsc.orgrsc.org Mesoporous Al-MCM-41 is noted as a good catalyst for cyclization reactions compared to these microporous alternatives. researchgate.net
Table 1: Comparison of Catalytic Performance in Aryl Pyridine (B92270) Synthesis This table illustrates the general trends observed in the catalytic activity and selectivity of different molecular sieves in the synthesis of aryl pyridines.
| Catalyst Type | Pore Structure | Typical Conversion Rate | Selectivity for Bulky Products | Key Characteristics |
| Al-MCM-41 | Mesoporous | Moderate to High | High | Large, uniform pores; suitable for bulky molecules. iitm.ac.inresearchgate.net |
| HY Zeolite | Microporous | High | Moderate | High cyclization activity. rsc.orgrsc.org |
| Hβ Zeolite | Microporous | High | Moderate to Low | High activity, but potential for side reactions. iitm.ac.inrsc.org |
| HZSM-5 | Microporous | High | Low | Shape-selective; may restrict formation of larger products. iitm.ac.in |
To improve the yield and selectivity of the desired product, catalyst modification is a common strategy. In the synthesis of 2-phenylpyridine derivatives, modifying HY zeolite with cobalt has proven to be highly effective. iitm.ac.inrsc.org Research indicates that the maximum yield of 2-phenylpyridine was achieved using a 3 wt% cobalt-modified HY zeolite catalyst at a reaction temperature of 400 °C. iitm.ac.inrsc.org Similarly, for the synthesis of 5-methyl-2-phenylpyridine, the highest yield was obtained over a 3 wt% CoHY zeolite at 400 °C. rsc.org This enhancement is attributed to the altered acidic and electronic properties of the catalyst upon metal incorporation.
Table 2: Effect of Cobalt Modification on HY Zeolite for Phenylpyridine Synthesis
| Catalyst | Product | Reaction Temperature | Yield |
| HY Zeolite | 2-Phenylpyridine | 400 °C | Lower |
| 3 wt% Co-HY Zeolite | 2-Phenylpyridine | 400 °C | Maximum Yield iitm.ac.inrsc.org |
| HY Zeolite | 5-Methyl-2-phenylpyridine | 400 °C | Lower |
| 3 wt% Co-HY Zeolite | 5-Methyl-2-phenylpyridine | 400 °C | Maximum Yield rsc.org |
A plausible mechanism for the single-step synthesis of aryl pyridines over molecular sieve catalysts has been proposed. iitm.ac.inresearchgate.net The reaction is thought to proceed through the formation of imine and amine intermediates. These intermediates subsequently undergo dehydrogenation and deamination steps to form the final pyridine ring structure. iitm.ac.in The specific distribution of products and by-products observed in these reactions supports the proposed mechanistic pathway, which is heavily influenced by the acid sites on the catalyst surface. iitm.ac.inresearchgate.net
Conventional and Established Synthetic Pathways
Alongside novel single-step methods, more established synthetic routes for phenylpyridines exist, including those that utilize homogeneous photocatalysis.
An alternative synthesis of 2-phenylpyridine involves a homogeneous photocatalytic reaction. iitm.ac.in This method utilizes the reaction of benzonitrile and ethylene in the presence of light, catalyzed by a cobalt(I) complex. iitm.ac.in While effective, homogeneous catalysis methods often present challenges related to catalyst recovery and require more complex work-up procedures to separate the catalyst from the product mixture. iitm.ac.in
Reactions Involving Aryllithium with Pyridine and Picolines
The synthesis of 2-phenylpyridine derivatives through the reaction of aryllithium reagents with pyridine or its substituted forms, like picolines, is a fundamental method in heterocyclic chemistry. When phenyllithium is reacted with pyridine, the primary product is 2-phenylpyridine, with no formation of the 4-phenyl isomer. researchgate.net This reaction can be extended to substituted pyridines. For instance, the reaction of phenyllithium with 3-picoline (3-methylpyridine) predominantly yields 3-methyl-2-phenylpyridine, demonstrating a strong preference for addition at the C2 position. researchgate.net
Applying this principle to the synthesis of this compound would involve the reaction of phenyllithium with 2-picoline (2-methylpyridine). The mechanism involves the nucleophilic addition of the phenyllithium to the pyridine ring. The electronegative nitrogen atom in the pyridine ring makes the α-positions (C2 and C6) electron-deficient and thus susceptible to nucleophilic attack. In the case of 2-picoline, the phenyllithium can attack either the C4 or C6 position. However, the reaction shows a high degree of regioselectivity, favoring attack at the position ortho to the nitrogen atom.
Competitive reaction studies have shown that the reactivity order towards phenyllithium is 3-picoline > pyridine > 3-ethylpyridine. researchgate.net A methyl substituent at the 3-position activates the 2-position for nucleophilic attack. researchgate.net This suggests that electronic effects play a crucial role in directing the regioselectivity of the arylation.
Regioselective Alkylation Strategies
Achieving regioselectivity in the functionalization of pyridines is a significant challenge due to the multiple reactive positions on the ring. nih.govmdpi.com The pyridine ring is prone to nucleophilic substitution at the C2 and C4 positions. nih.govpharmaguideline.com Without proper control, alkylation reactions can lead to a mixture of isomers, which necessitates difficult purification steps. nih.govmdpi.com
One of the primary issues with many existing methods for synthesizing substituted pyridines is the lack of regioselective control, leading to the indiscriminate addition of alkyl groups to the 2, 3, and 4 positions. nih.gov For example, methods that proceed via the generation of alkyl radicals often lack synthetic utility due to insufficient regioselective control. nih.govmdpi.com
To overcome these challenges, various strategies have been developed:
Use of Blocking Groups : A simple maleate-derived blocking group can be used to achieve exquisite control for Minisci-type decarboxylative alkylation at the C4 position. nih.govchemrxiv.org This approach prevents reaction at other sites and allows for the specific functionalization of the desired position. nih.govchemrxiv.org
Directed Lithiation : The presence of directing groups on the pyridine ring can guide organolithium reagents to specific positions. Substituted (6-methyl-2-pyridyl)methyllithium species can be generated and reacted with electrophiles, allowing for functionalization adjacent to the directing group. nih.gov
Catalyst Control : In some cases, the choice of catalyst can influence the regioselectivity. For instance, a ZnMe2-mediated direct alkylation of pyridines showed that while C2-alkylation was predominant in most cases, unsubstituted pyridine yielded C4-alkylation products, indicating that catalyst-substrate interactions can direct the outcome. acs.org
Mechanochemical Activation : A method using mechanochemically activated magnesium(0) metal has been shown to be a highly active mediator for the direct C4-H alkylation of pyridines with alkyl halides, offering excellent regioselectivity. organic-chemistry.orgnih.gov
Green Chemistry Principles in this compound Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govacs.org These principles are increasingly important in the synthesis of specialty chemicals like this compound. Key principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and employing catalysis over stoichiometric reagents. nih.govacs.orggreenchemistry-toolkit.orgedu.krd The use of solid acid catalysts, such as zeolites and molecular sieves, in the vapor-phase synthesis of pyridines from simple, non-heterocyclic starting materials is a prime example of green chemistry in action. rsc.orgresearchgate.net
Advantages of Solid Acid Catalysts (Zeolites, Molecular Sieves) over Homogeneous Catalysts
Solid acid catalysts, particularly zeolites and other molecular sieves, offer significant advantages over traditional homogeneous catalysts in the synthesis of pyridines. nih.govresearchgate.net
| Feature | Solid Acid Catalysts (e.g., Zeolites) | Homogeneous Catalysts |
| Separation | Easily separated from the reaction mixture by simple filtration. | Separation can be difficult, often requiring extraction or distillation. rsc.org |
| Reusability | Can be regenerated and reused multiple times, reducing cost and waste. | Often difficult to recover and reuse, leading to catalyst waste. rsc.org |
| Corrosion | Generally less corrosive to reaction vessels. | Can be highly corrosive, requiring specialized equipment. |
| Environmental Impact | More environmentally benign; reduces hazardous waste streams. researchgate.net | Can lead to contaminated waste streams that are difficult to treat. |
| Selectivity | Shape-selective properties can lead to higher yields of the desired product. | May have lower selectivity, leading to more by-products. |
| Process | Well-suited for continuous flow processes. nih.govresearchgate.net | More commonly used in batch processes. |
The vapor-phase cyclization of compounds like acetophenone, acetone, formaldehyde, and ammonia over microporous and mesoporous molecular sieve catalysts represents a single-step, environmentally friendly route to this compound. rsc.orgresearchgate.net
Minimization of Hazardous By-products and Facilitation of Catalyst Recovery
A core tenet of green chemistry is the minimization of waste, particularly hazardous by-products. nih.govacs.org Traditional pyridine syntheses can generate significant waste and use toxic reagents or solvents. rsc.org For example, the Chichibabin pyridine synthesis historically used N,N-dimethylaniline as a solvent, which is toxic and complicates product purification. rsc.org
The use of heterogeneous solid acid catalysts like zeolites in a one-pot synthesis of this compound significantly reduces the formation of hazardous by-products. rsc.orgresearchgate.net These reactions are often performed in the vapor phase, which can eliminate the need for solvents altogether. rsc.org
Catalyst recovery is a major advantage of using solid catalysts. semanticscholar.org Because they are in a different phase from the reaction mixture (solid catalyst, gas-phase reactants/products), they can be easily separated by filtration after the reaction is complete. This allows for the catalyst to be regenerated and reused, which is both economically and environmentally beneficial. This contrasts sharply with homogeneous catalysts, which are dissolved in the reaction medium and are often difficult and energy-intensive to separate and recover. rsc.org
Advanced Synthetic Techniques and Methodological Innovations
Recent advancements in synthetic chemistry have focused on developing more efficient, safer, and greener methods for producing chemical compounds. Continuous flow synthesis is one such innovation that has been successfully applied to the synthesis of substituted pyridines.
Continuous Flow Synthesis for α-Methylation of Pyridines
Continuous flow synthesis offers numerous advantages over traditional batch processing for reactions like the α-methylation of pyridines. nih.govresearchgate.netsemanticscholar.orgresearchgate.net This technique involves pumping a solution of the starting material through a heated column packed with a heterogeneous catalyst. nih.govresearchgate.net
A simplified bench-top continuous flow setup has been used to synthesize a series of 2-methylpyridines with a high degree of selectivity and in a much greener fashion than conventional batch methods. nih.govresearchgate.netsemanticscholar.orgresearchgate.net In this process, a solution of the pyridine substrate in a low boiling point alcohol (like 1-propanol) is passed through a column packed with Raney® nickel at high temperature (>180 °C). nih.govresearchgate.netresearchgate.net
Advantages of Continuous Flow Synthesis over Batch Processes: nih.govresearchgate.netsemanticscholar.orgresearchgate.net
Shorter Reaction Times : Reactions that could take 44-212 hours in a batch process can be completed in a fraction of the time. researchgate.net
Increased Safety : The small reaction volume at any given time minimizes the risks associated with high temperatures and reactive materials. nih.govresearchgate.netsemanticscholar.org
Avoidance of Work-up Procedures : The use of a low-boiling-point solvent allows for simple evaporation to yield a clean product, avoiding laborious liquid-liquid extractions. nih.govresearchgate.netsemanticscholar.org
Reduced Waste : The process is inherently greener, with better atom economy and less solvent waste. nih.govsemanticscholar.orgresearchgate.net
Catalyst Reusability : The catalyst is contained within the column and can be reused for multiple runs, limiting the handling of pyrophoric catalysts like Raney® nickel. mdpi.com
The proposed mechanism for this α-methylation involves either heterogeneous catalysis, where a methylating species is generated on the catalyst surface and attacks the pyridine at the sterically less hindered α-position, or a Ladenberg rearrangement. nih.govmdpi.comresearchgate.net
Photochemical Alkylation of Heteroarenes Leading to Methylated Pyridines
The direct functionalization of heteroarenes is a cornerstone of medicinal chemistry, enabling the structural diversification of molecules like pyridines. Photochemical methods offer a sustainable and efficient alternative to traditional transition-metal-catalyzed reactions, often obviating the need for initiators and stoichiometric oxidants.
A notable advancement in this area is the photochemical alkylation of electron-deficient heteroarenes through the direct excitation of the protonated heterocycle. In this process, alcohols such as methanol can serve as the alkylating agents. Specifically, the photochemical methylation of 2-phenylpyridine has been demonstrated to yield this compound.
The reaction is typically carried out by irradiating a solution of the protonated heteroarene and the alcohol with UVA LEDs. This method has been successfully applied to a variety of substituted pyridines and other heterocycles. For the synthesis of this compound, 2-phenylpyridine is treated with methanol and hydrochloric acid, followed by irradiation. This process leads to the formation of the desired methylated product in good yield.
| Substrate | Alkylating Agent | Light Source | Yield (%) |
| 2-Phenylpyridine | Methanol | 2 x UVA LEDs | 59 |
Reaction Conditions: 2-Phenylpyridine (0.4 mmol), Methanol (0.8 mL), concentrated HCl (2.0 mmol), irradiated for 8 hours.
The proposed mechanism involves the direct excitation of the protonated pyridine ring, which then reacts with the alcohol to generate an alkyl radical that subsequently adds to the heteroaromatic core. This approach highlights the potential of photochemical methods for the regioselective C-H functionalization of heteroarenes.
Synthesis of Oxidized Forms: this compound 1-oxide
Pyridine N-oxides are valuable intermediates in organic synthesis as they exhibit altered reactivity compared to their parent pyridines, facilitating substitutions at the 2- and 4-positions. The N-oxide functionality can be readily introduced by the direct oxidation of the pyridine nitrogen.
The synthesis of this compound 1-oxide can be achieved through the oxidation of this compound. Common oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), or a mixture of hydrogen peroxide and acetic acid. These reagents are effective for the N-oxidation of a wide range of pyridines, including those bearing alkyl and aryl substituents.
A general procedure for the N-oxidation of a substituted pyridine involves dissolving the pyridine derivative in a suitable solvent, such as dichloromethane or acetic acid, and treating it with the oxidizing agent. The reaction is typically stirred at room temperature until the starting material is consumed. For instance, reacting 2-methylpyridine (B31789) with a mixture of acetic acid and hydrogen peroxide is a known method for the synthesis of 2-methylpyridine N-oxide. A similar protocol would be applicable for the conversion of this compound to its corresponding N-oxide.
The reaction mechanism involves the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peroxy acid or the protonated hydrogen peroxide. Subsequent proton transfer steps lead to the formation of the N-oxide and the corresponding carboxylic acid or water as a byproduct. The presence of substituents on the pyridine ring can influence the rate of oxidation, but generally, the reaction proceeds efficiently for a broad scope of substrates.
Catalytic Applications and Mechanistic Insights Involving 2 Methyl 6 Phenylpyridine and Its Derivatives
Role as Ligands in Transition Metal Catalysis
The compound 2-Methyl-6-phenylpyridine and its parent structure, 2-phenylpyridine (B120327), serve as highly effective "directing groups" in transition metal catalysis. The nitrogen atom of the pyridine (B92270) ring acts as a robust coordinating site for a metal center. This initial coordination positions the metal catalyst in close proximity to the C-H bonds on the ortho position of the phenyl ring, facilitating their selective activation. This chelation-assisted strategy is a powerful method for functionalizing otherwise unreactive C-H bonds, leading to the formation of stable five-membered metallacycles.
Cyclometalation Reactions with Precious Metals (e.g., Rhodium(I), Platinum(II), Iridium(III), Palladium(II), Nickel)
Cyclometalation is a fundamental organometallic reaction where a ligand containing a C-H bond reacts with a metal center to form a metallacycle. 2-Phenylpyridine and its derivatives are classic examples of ligands that undergo this process with a range of precious metals.
Rhodium (Rh): Rhodium complexes, such as [CpRhCl₂]₂ (where Cp is pentamethylcyclopentadienyl), readily react with 2-phenylpyridines. nih.gov The process involves an initial cyclometalation event, which is a key step in subsequent C-H functionalization reactions. nih.govresearchgate.net Computational and experimental studies show that rhodium catalysts are well-suited for these C-H activation processes. nih.gov
Platinum (Pt): Platinum(II) complexes are extensively studied for their photophysical properties, which are often derived from cyclometalated structures. acs.org The synthesis of cyclometalated Pt(II) complexes can be achieved by reacting Pt(II) precursors like K₂[PtCl₄] or [PtCl₂(NCPh)₂] with 2-phenylpyridine. rsc.org Photochemical methods have also been developed, where irradiating a mixture of a Pt(II) precursor and 2-phenylpyridine at room temperature promotes facile cyclometalation. rsc.org
Iridium (Ir): Iridium(III) complexes, particularly those containing the Cp* ligand, are highly effective for C-H activation. The reaction of [Cp*IrCl₂]₂ with 2-phenylpyridines in the presence of a base like sodium acetate (B1210297) leads to the formation of stable cyclometalated iridium complexes. This reaction is a cornerstone for many iridium-catalyzed transformations.
Palladium (Pd): Palladium-catalyzed C-H activation of 2-phenylpyridine is a powerful tool in organic synthesis. The nitrogen atom directs the palladium catalyst to the ortho C-H bond of the phenyl ring, forming a palladacycle intermediate. This intermediate is central to numerous cross-coupling reactions. The process typically begins with the reaction of a Pd(II) salt, such as Palladium(II) acetate, with 2-phenylpyridine.
Nickel (Ni): While less common than their noble metal counterparts, nickel complexes can also undergo cyclometalation. Direct base-assisted C(sp²)–H cyclometalation of 6-phenyl-2,2′-bipyridine has been achieved using Ni(II) precursors, demonstrating that first-row transition metals can also be utilized for these transformations.
| Metal | Precursor | Reaction Conditions | Resulting Complex Type |
|---|---|---|---|
| Rhodium(III) | [CpRhCl₂]₂ | AgSbF₆, Cu(O₂C₇H₁₃)₂, THF, 50 °C | Cationic cyclometalated Rh(III) complex. acs.org |
| Platinum(II) | (Bu₄N)₂[Pt₂Cl₆] | Base, green light irradiation, acetone (B3395972), RT | Anionic cyclometalated Pt(II) complex: Bu₄N[PtCl₂(ppy)]. rsc.org |
| Iridium(III) | [CpIrCl₂]₂ | Sodium acetate | Neutral cyclometalated Ir(III) complex. |
| Palladium(II) | Pd(OAc)₂ | Heating in various solvents | Dimeric palladacycle: [Pd(ppy)(μ-OAc)]₂. |
C-H Activation and Functionalization Mediated by Metal Complexes
The cyclometalation process is the initial and crucial step for a wide array of catalytic C-H functionalization reactions. Once the metallacycle is formed, the metal-carbon bond can participate in further transformations, allowing for the construction of more complex molecules.
The mechanism is generally understood to be an electrophilic C-H activation. researchgate.net Kinetic studies involving meta-substituted 2-phenylpyridines have shown that substrates with electron-donating substituents react significantly faster than those with electron-withdrawing groups, which is consistent with an electrophilic attack by the metal center on the C-H bond. researchgate.net
Once the C-H bond is activated, the resulting organometallic intermediate can undergo various coupling reactions:
Hydroarylation: Rhodium complexes derived from 2-phenylpyridine can catalyze the hydroarylation of terminal olefins to yield mono-ortho-alkylated derivatives. researchgate.net
Oxidative Olefination: Cationic Rhodium(III) catalysts can mediate the oxidative coupling of 2-phenylpyridine with alkenes like styrene. acs.org A copper carboxylate is often used as the oxidant in these systems. acs.org
Alkylation and Alkenylation: Rhodium catalysts have been shown to facilitate tandem isomerization-alkylation processes for internal olefins and double alkenylation for internal alkynes using 2-phenylpyridine as the aryl source. researchgate.net
Carboxylation and Halogenation: Palladium catalysis enables the functionalization of the ortho-position with various groups. For instance, electrochemical oxidation conditions using a PdBr₂ catalyst can achieve C-H halogenation of 2-phenylpyridine.
The regioselectivity of these reactions is a key feature. For meta-substituted 2-phenylpyridines, the C-H functionalization typically occurs at the less sterically hindered ortho position. researchgate.net
Ligand Design Strategies for Enhanced Catalytic Activity and Selectivity
The structure of the 2-phenylpyridine ligand itself can be strategically modified to fine-tune the properties of the resulting metal catalyst, thereby enhancing its activity and selectivity. The electronic and steric properties of the ligand have a direct impact on the stability of the metallacycle and the kinetics of the catalytic cycle.
Key strategies in ligand design include:
Electronic Tuning: Introducing electron-donating or electron-withdrawing substituents onto either the pyridine or the phenyl ring can modulate the electron density at the metal center. For instance, in related iridium-catalyzed dehydrogenation of formic acid, electron-donating groups on bipyridine ligands were found to enhance catalytic activity. nih.gov This principle suggests that modifying the 2-phenylpyridine scaffold could similarly influence catalytic efficiency.
Steric Hindrance: Adjusting the steric bulk around the coordinating nitrogen or the C-H activation site can influence selectivity. For example, introducing substituents at the 6-position of the pyridine ring (as in this compound) can alter the coordination geometry and potentially prevent catalyst deactivation pathways.
Extended π-Systems: Incorporating extended π-conjugated systems into the ligand framework can alter the photophysical properties of the complex, which is particularly relevant for photoredox catalysis.
The development of bifunctional ligands, where the ligand itself participates in the bond-breaking and bond-making steps, is an advanced strategy that can significantly lower the activation barrier for C-H cleavage. While not extensively documented for 2-phenylpyridine itself, this concept is a frontier in catalyst design.
Specific Catalytic Transformations Facilitated by this compound Ligands
The hydroamination of alkenes is a highly atom-economical method for synthesizing nitrogen-containing compounds. This transformation is catalyzed by various transition metals, including rhodium, iridium, and platinum. nih.govnih.govrsc.org Research in this area has largely focused on catalysts supported by phosphine-based ligands (such as DPPB or Xantphos derivatives) or other specialized ligand systems. nih.govorganic-chemistry.orgnih.gov While 2-phenylpyridine derivatives are powerful ligands for C-H activation, their application as the primary supporting ligand in catalysts for the hydroamination of aminoalkenes is not widely reported in the current scientific literature.
Formic acid is considered a promising liquid organic hydrogen carrier (LOHC) for the safe storage and transport of hydrogen. Its decomposition into H₂ and CO₂ is a critical reaction catalyzed by transition metal complexes. Iridium complexes, in particular, have shown exceptional activity.
Research has demonstrated that an iridium complex featuring a 2-phenylpyridine (ppy) ligand, specifically Cp*IrCl₂(ppy) , is a highly effective catalyst for formic acid dehydrogenation. rsc.org This catalyst system exhibits remarkable performance, achieving a turnover frequency (TOF) of up to 46,000 h⁻¹ at 90 °C. rsc.org This high activity highlights the potential of 2-phenylpyridine-based ligands in this important energy-related application. The catalyst can be immobilized on insoluble N-incorporated polymers, which addresses the common issue of catalyst separation and reusability in homogeneous catalysis. rsc.org
| Catalyst | Ligand Type | Max. TOF (h⁻¹) | Conditions | Reference |
|---|---|---|---|---|
| CpIrCl₂(ppy) | 2-Phenylpyridine | 46,000 | 90 °C | rsc.org |
| [CpIr(bpy-NH₂)Cl]Cl | Amino-functionalized 2,2'-bipyridine | ~31,000 | 80 °C, base-free | nih.gov |
| [Cp*Ir(L)Cl] | N-(quinolin-8-yl)benzenesulfonamide | 29,700 | 60 °C | nih.gov |
Amidation Reactions via C-H Bond Activation
The functionalization of carbon-hydrogen (C-H) bonds represents a powerful strategy in organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. Pyridine-containing molecules, such as 2-phenylpyridine and its derivatives, are frequently employed as directing groups to facilitate the selective activation of ortho-C-H bonds on the phenyl ring. This approach has been successfully applied to amidation reactions, forging C-N bonds directly.
Transition metal catalysis, particularly with rhodium and ruthenium, is central to these transformations. In rhodium-catalyzed systems, the pyridine nitrogen atom coordinates to the metal center, positioning it to activate the ortho-C-H bond of the phenyl group through cyclometalation. This forms a key rhodacycle intermediate, which can then react with an amide source to yield the amidated product. This direct C-H activation pathway avoids lengthy synthetic routes that might otherwise be necessary. researchgate.net
Ruthenium complexes have also proven effective in catalyzing the amidation of C-H bonds. Studies using catalysts like cis-[RuII(6,6′-Cl2bpy)2Cl2] have demonstrated efficient amidation of various hydrocarbons, including those with benzylic C-H bonds similar to the methyl group in this compound. cmu.edu These reactions often employ iminoiodanes (such as PhI=NTs) as the nitrogen source. The mechanism is proposed to involve a highly reactive ruthenium-imido species that abstracts a hydrogen atom from the substrate, leading to a carbon-radical intermediate that subsequently forms the C-N bond. cmu.edu This methodology has been shown to be effective for a range of substrates, affording N-substituted sulfonamides in high yields. cmu.edu
The table below summarizes representative research findings on metal-catalyzed amidation of substrates featuring benzylic or sp² C-H bonds, illustrating the conditions and outcomes of these activation methods.
| Catalyst/Reagent | Substrate Example | Amide Source | Yield | Ref |
| Rhodium Complex | 2-Phenylpyridine | Dioxazolone | High | researchgate.net |
| cis-[RuII(6,6′-Cl2bpy)2Cl2] | Ethylbenzene | PhI=NTs | 90% | cmu.edu |
| [RuIII(Me3tacn)(CF3CO2)3·H2O] | Ethylbenzene | PhI(OAc)2/TsNH2 | 89% | cmu.edu |
| cis-[RuII(6,6′-Cl2bpy)2Cl2] | Cumene | PhI=NTs | 88% | cmu.edu |
Photocatalytic Alkylation and Reduction Processes
Photoredox catalysis has emerged as a powerful tool for activating organic molecules using visible light, enabling a variety of transformations under mild conditions. Phenylpyridine derivatives are central to this field, primarily as ligands in highly efficient iridium and ruthenium-based photocatalysts.
In the context of alkylation , palladium-catalyzed C-H alkylation of 2-phenylpyridines with alkyl iodides has been developed, where palladacycle intermediates are key to the reaction. rsc.org More broadly, photocatalytic methods have been merged with organocatalysis for the enantioselective alkylation of aldehydes. For instance, the photocatalyst Ir(ppy)3 has been used for the enantioselective coupling of aldehydes with certain benzylic bromides. wikipedia.org While direct photocatalytic alkylation of the this compound ring is a specific application, the foundational chemistry relies on the principles established with the parent 2-phenylpyridine scaffold.
In reduction processes , the iridium complex tris-(2,2'-phenylpyridine)iridium, commonly known as Ir(ppy)3, is a benchmark photocatalyst. wikipedia.org The phenylpyridine ligand plays a crucial role in tuning the photophysical and redox properties of the metal center. Compared to bipyridine ligands, the phenylpyridine ligand is more electron-donating. wikipedia.org This characteristic makes the resulting metal complex more strongly reducing in its excited state. Consequently, Ir(ppy)3 is capable of reducing substrates with high reduction potentials, such as unactivated carbon-iodine bonds, via a direct single-electron transfer (SET) mechanism without the need for a stoichiometric reductant. wikipedia.org The excited catalyst transfers an electron to the substrate, causing fragmentation and oxidizing the catalyst to the Ir(IV) state, which is then returned to its ground state by a sacrificial electron donor in the reaction mixture. wikipedia.org
| Process | Catalyst/System | Function of Phenylpyridine Moiety | Application Example | Ref |
| Alkylation | Ir(ppy)3 / Organocatalyst | Ligand in photocatalyst | Enantioselective coupling of aldehydes with electron-poor benzylic bromides | wikipedia.org |
| Reduction | Ir(ppy)3 | Ligand in a strongly reducing photocatalyst | Reductive dehalogenation of unactivated carbon-iodine bonds | wikipedia.org |
Catalysis in Organic Reactions (Non-Metal-Mediated)
Applications in Heterocyclization Reactions
While transition metals are commonly used, the synthesis of substituted pyridines can also be achieved through non-metal-mediated heterocyclization reactions. These methods often fall under the category of multicomponent reactions (MCRs), where several simple starting materials combine in a one-pot synthesis to form a more complex product. bohrium.comnih.gov
One classic example is the Hantzsch pyridine synthesis, which traditionally involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonia source. Variations of this reaction can produce a wide array of substituted pyridine derivatives. For the synthesis of a molecule like this compound, appropriate precursors would be chosen. For instance, a reaction involving 4-phenylbut-3-en-2-one (a vinylogous ketone), a β-dicarbonyl compound, and an ammonia source could theoretically lead to the formation of the dihydropyridine (B1217469) ring, which is subsequently oxidized to the aromatic pyridine core.
In a modern approach, an efficient protocol for synthesizing functionalized 2,4,6-triaryl pyridines uses aromatic ketones, aldehydes, and hexamethyldisilazane (B44280) (HMDS) as the nitrogen source under microwave irradiation. nih.gov While this specific study used Lewis acids, the fundamental principle of constructing the pyridine ring from acyclic precursors without a transition metal catalyst is a key strategy in heterocyclic chemistry. nih.gov
Utilization in Multi-component Reactions for Complex Molecule Synthesis
Multi-component reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple and readily available starting materials. bohrium.comresearchgate.net The synthesis of the pyridine scaffold itself is a prime example of the power of MCRs. Rather than acting as a catalyst, this compound is often the target of such reactions.
An efficient MCR for creating 2,4,6-trisubstituted pyridines involves the reaction of an aromatic ketone, an aromatic aldehyde, and a nitrogen source. nih.gov For example, the synthesis of 2,6-bis(4-methylphenyl)pyridine has been achieved through the aminocyclization of 4-methyl acetophenone (B1666503) with formaldehyde (B43269) and ammonia over solid acid catalysts. elsevierpure.com This type of reaction assembles the pyridine ring in a convergent manner, incorporating substituents from the starting materials directly into the final structure.
The general strategy for forming a 2,6-disubstituted pyridine like this compound via an MCR would involve the condensation of reactants that provide the necessary fragments of the final molecule, as illustrated below.
| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Ref |
| Pyridine Synthesis | Aromatic Ketone | Aromatic Aldehyde | HMDS (Nitrogen Source) | 2,4,6-Triaryl Pyridine | nih.gov |
| Pyridine Synthesis | β-Ketoester (2 eq.) | Aldehyde | Ammonia | 1,4-Dihydropyridine | bohrium.com |
Mechanistic Elucidation of Catalytic Processes
Density Functional Theory (DFT) in Reaction Pathway Analysis
Density Functional Theory (DFT) has become an indispensable tool for understanding the intricate mechanisms of chemical reactions at a molecular level. It allows researchers to calculate the energetics of intermediates and transition states, providing deep insights into reaction pathways, selectivity, and the role of catalysts.
In the context of reactions involving 2-phenylpyridine derivatives, DFT calculations have been crucial for elucidating mechanisms of C-H bond functionalization. For the palladium-catalyzed direct methylation of 2-phenyl pyridine using peroxides, DFT studies identified the key steps, including C-H bond activation, O-O bond cleavage of the peroxide, and the final reductive elimination that forms the C-C bond. researchgate.net The calculations revealed that a pathway combining a radical mechanism for the formation of a palladium-methyl intermediate followed by a non-radical pathway was the most favorable, aligning well with experimental observations. researchgate.net
Similarly, theoretical studies on the rhodium-catalyzed C-H alkylation of 2-phenylpyridine with diazoalkanes were performed to pre-evaluate different metal catalysts. nih.gov These calculations helped to understand the migratory insertion step and the subsequent release of the functionalized product, ultimately allowing for the rapid identification of suitable reaction conditions. nih.gov DFT analysis of related compounds like 2-amino-6-methylpyridinium has also been used to determine molecular properties such as the HOMO-LUMO energy gap, which provides information about the molecule's electronic structure and reactivity. researchgate.net
The application of DFT extends to understanding the fundamental electronic properties that make certain complexes effective catalysts. For instance, calculations on osmium and ruthenium complexes with phenylpyridine-type ligands have authenticated the significant mixing between metal d-orbitals and ligand π* orbitals, which is key to stabilizing the metal-carbon bonds formed during catalytic cycles. researchgate.net
Spectroscopic Characterization of Catalytic Intermediates
The elucidation of catalytic mechanisms involving this compound and its derivatives hinges on the successful identification and characterization of transient intermediates. Spectroscopic techniques are paramount in providing snapshots of these short-lived species, offering insights into their electronic and structural properties. While direct spectroscopic data for catalytic intermediates of this compound are not extensively detailed in publicly accessible literature, the well-studied nature of the parent compound, 2-phenylpyridine, provides a strong basis for understanding the types of intermediates formed and the methods used for their characterization. Key intermediates in catalytic cycles involving these ligands are often organometallic species, such as cyclometalated complexes.
In catalytic processes, particularly those involving C-H bond activation, cyclometalation is a frequently observed mechanistic step. For instance, in reactions catalyzed by ruthenium, a stable Ru-Caryl σ-bond can form, which strongly influences the regioselectivity of subsequent transformations. rsc.org The characterization of such cyclometalated intermediates is crucial for understanding the reaction pathway.
Similarly, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the catalytic cycle involves a series of palladium(0) and palladium(II) intermediates. The coordination of the 2-phenylpyridine-type ligand to the palladium center is critical for the stability and reactivity of these species.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for characterizing these intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are powerful techniques for probing the structure of catalytic intermediates in solution. The chemical shifts of the protons and carbons in the this compound ligand will change significantly upon coordination to a metal center and subsequent transformation into a catalytic intermediate. For example, the formation of a cyclometalated complex would lead to a significant upfield or downfield shift of the phenyl and pyridyl protons, particularly those in close proximity to the metal center.
Infrared (IR) Spectroscopy:
IR spectroscopy is particularly useful for identifying the coordination of specific functional groups to a metal center and for observing changes in bond vibrations within the ligand framework upon formation of a catalytic intermediate. For example, the C=N stretching frequency of the pyridine ring in this compound would be expected to shift upon coordination to a metal catalyst. While specific data for this compound intermediates is scarce, studies on related systems demonstrate the utility of this technique.
Mass Spectrometry (MS):
Electrospray Ionization Mass Spectrometry (ESI-MS) is a valuable tool for detecting and identifying charged catalytic intermediates in the gas phase. This technique can provide the mass-to-charge ratio of transient species, allowing for the determination of their elemental composition and, in some cases, their fragmentation patterns can offer structural clues. Studies on the C-H activation of 2-phenylpyridine catalyzed by copper(II), palladium(II), and ruthenium(II) carboxylates have successfully utilized ESI-MS to investigate the intermediate species in the gas phase. rsc.org
The following table summarizes the key spectroscopic techniques and the type of information they provide for the characterization of catalytic intermediates of 2-phenylpyridine derivatives, which can be extrapolated to this compound.
| Spectroscopic Technique | Information Obtained on Catalytic Intermediates |
| ¹H NMR | - Coordination of the ligand to the metal center through changes in proton chemical shifts.- Formation of new bonds (e.g., metal-carbon bonds in cyclometalated species).- Structural information about the intermediate in solution. |
| ¹³C NMR | - Changes in the electronic environment of the carbon atoms upon coordination.- Confirmation of the ligand's binding mode. |
| Infrared (IR) Spectroscopy | - Shifts in vibrational frequencies of functional groups (e.g., C=N of the pyridine ring) upon coordination.- Identification of new bonds formed in the intermediate. |
| Mass Spectrometry (MS) | - Determination of the mass-to-charge ratio of charged intermediates.- Confirmation of the elemental composition of transient species. |
Coordination Chemistry of 2 Methyl 6 Phenylpyridine Based Ligands
Design and Synthesis of 2-Methyl-6-phenylpyridine-Containing Ligands
The versatility of the this compound framework allows for its integration into both chelating and bridging ligands, with further modifications enabling the fine-tuning of the electronic and steric properties of the resulting metal complexes.
The this compound unit can serve as a fundamental building block for more complex ligand systems. As a chelating ligand, it typically coordinates to a metal center through the nitrogen atom of the pyridine (B92270) ring and, upon cyclometalation, through a deprotonated carbon atom of the phenyl ring, forming a stable five-membered ring. This bidentate C^N coordination is a common motif in the design of ligands for various applications.
Bridging ligands incorporating this compound can be designed to link two or more metal centers. wikipedia.org This is often achieved by introducing additional coordinating groups to the ligand backbone. For instance, functionalizing the phenyl ring or the methyl group with donor atoms can create a poly-dentate ligand capable of spanning multiple metal ions. Common bridging atoms and groups include halides, hydroxides, and organic linkers like pyrazine. wikipedia.org The synthesis of such ligands often involves standard organic cross-coupling reactions to append the desired functionalities to the core this compound structure.
The electronic and steric properties of this compound-based ligands can be systematically altered to influence the characteristics of the resulting metal complexes. The introduction of electron-donating or electron-withdrawing substituents on either the phenyl or pyridine ring can modify the HOMO and LUMO energy levels of the complex. nih.govmdpi.com This, in turn, affects the electrochemical and photophysical properties, such as emission color and quantum yield. rsc.orgacs.org For example, adding electron-donating groups can raise the energy of the highest occupied molecular orbital (HOMO), potentially leading to a red-shift in the emission spectrum. rsc.org
Steric effects also play a crucial role in determining the geometry and stability of the coordination complexes. nih.govnih.gov The methyl group at the 2-position of the pyridine ring in this compound already introduces a degree of steric hindrance that can influence the coordination environment around the metal center. Further increasing the steric bulk, for instance by replacing the methyl group with a larger alkyl group, can enforce specific coordination geometries and prevent unwanted intermolecular interactions that might lead to quenching of luminescence. nih.gov
Complexation with Transition Metals
The rich coordination chemistry of this compound-based ligands is evident in their ability to form stable and functional complexes with a variety of transition metals, most notably platinum(II), iridium(III), and palladium(II).
Platinum(II) complexes featuring cyclometalated 2-phenylpyridine-type ligands have been extensively studied for their unique photophysical properties. uoi.gr The synthesis of these complexes typically involves the reaction of a platinum(II) precursor, such as K₂PtCl₄, with the this compound-based ligand. researchgate.net This often leads to the formation of a chloro-bridged dimeric precursor, which can then be reacted with other ancillary ligands to yield the final monomeric complex. researchgate.net
The resulting platinum(II) complexes generally adopt a square planar geometry. researchgate.net X-ray crystallography studies have revealed that the cyclometalated this compound ligand and the ancillary ligands coordinate to the platinum(II) center in a distorted square planar arrangement. uoi.gr The presence of the methyl group can influence the bond angles and distances within the coordination sphere.
The electrochemical properties of these complexes are characterized by reversible oxidation and reduction processes, which can be tuned by modifying the ligand structure. The photophysics of these platinum(II) complexes are of particular interest, as they often exhibit strong phosphorescence at room temperature. uoi.gracs.org The emission color can be tuned from blue to red by careful selection of the ancillary ligands and substituents on the this compound framework. researchgate.net
Table 1: Photophysical Data for Selected Platinum(II) Complexes
| Complex | Emission λmax (nm) | Quantum Yield (Φ) |
|---|---|---|
| [Pt(ppy)(2-pyacH)Cl] | 530 (solid state) | 3.20 - 4.86% |
Note: Data is based on similar 2-phenylpyridine (B120327) complexes and is representative. ppy = 2-phenylpyridine; 2-pyacH = picolinic acid; C^N^C = 2,6-diphenylpyridine; L¹ = ancillary ligand.
Iridium(III) complexes are at the forefront of research for organic light-emitting diode (OLED) technology due to their high phosphorescence quantum yields. mdpi.comresearchgate.net160.153.132 Ligands based on this compound are employed to create highly efficient and stable emitters. The synthesis of these octahedral d⁶ complexes often involves the reaction of an iridium(III) precursor, like iridium(III) chloride, with the cyclometalating this compound-based ligands, followed by the introduction of an ancillary ligand. researchgate.net
A key strategy in designing high-performance OLED emitters is the concept of "encapsulation," where the iridium(III) center is shielded by bulky ligands. csic.es This approach minimizes non-radiative decay pathways and enhances the stability of the device. The steric bulk of the this compound ligand contributes to this encapsulation. By incorporating multiple this compound-type ligands or by designing multidentate ligands that wrap around the iridium(III) ion, highly robust and efficient emitters can be achieved. csic.es These encapsulated emitters exhibit improved color purity and operational lifetimes in OLED devices. rsc.org The emission color of these iridium(III) complexes can be precisely tuned by modifying the electronic properties of the ligands. nih.gov
Table 2: Performance of an OLED Device Using a Blue Phosphorescent Iridium(III) Complex
| Parameter | Value |
|---|---|
| Maximum External Quantum Efficiency (EQE) | 28% |
Note: Data is for a high-performance blue phosphorescent OLED and is illustrative of the potential of such complexes. rsc.org
Palladium(II) complexes with 2-phenylpyridine-based ligands have been synthesized and characterized to understand their structural and spectroscopic properties. researchgate.netresearchgate.net The synthesis of these complexes can be achieved by reacting a palladium(II) salt, such as Na₂PdCl₄, with the this compound ligand. unavarra.es Depending on the reaction conditions and the stoichiometry, either monomeric or dimeric complexes can be formed. unavarra.es
Rhodium(I) Complexes and Cyclometalation
The coordination chemistry of this compound and its analogues with rhodium has been a subject of significant interest, particularly concerning cyclometalation reactions. While many stable complexes feature rhodium in the +3 oxidation state, Rh(I) complexes often serve as crucial precursors in the synthesis of these cyclometalated products. The process typically involves the oxidative addition of a C-H bond from the phenyl ring of the ligand to the Rh(I) center, resulting in a more stable Rh(III) hydride intermediate, which can then undergo further reactions.
The synthesis of cyclometalated Rh(III) complexes often starts from Rh(I) precursors. The reaction of organolithium reagents with pentacoordinated Rh(I) chloride complexes can yield trigonal bipyramidal Rh(I) organometallic compounds. mdpi.com The oxidation of such complexes can lead to the formation of unstable Rh(II) intermediates that decompose via homolysis of the Rh-C bond. mdpi.com In the context of cyclometalation, a Rh(I) precursor reacts with a ligand like 2-phenylpyridine to form a five-membered rhodacycle. This transformation showcases the ability of the Rh(I) center to activate the typically inert C-H bond of the ligand's phenyl group.
Nickel(II) Complexes and Direct Base-Assisted Cyclonickelation
The synthesis of organonickel complexes through C-H bond activation is a pivotal area of research, offering a more atom-economical alternative to traditional cross-coupling methods that rely on pre-functionalized substrates. For ligands like 6-phenyl-2,2'-bipyridine, a close analogue of this compound, direct base-assisted cyclonickelation has been established as a viable pathway using Ni(II) precursors. mdpi.comresearchgate.net This method circumvents the need for Ni(0) reagents and oxidative addition from a C-Br bond. mdpi.comresearchgate.net
The process involves the reaction of a Ni(II) salt, such as NiBr₂ or Ni(OAc)₂, with the ligand in a nonpolar medium at elevated temperatures. mdpi.comresearchgate.net A key innovation in this methodology is the use of a synergistic base system, typically a 1:2 mixture of acetate (B1210297) and carbonate, which has proven highly effective. researchgate.net This base combination facilitates the C-H activation step, leading to the formation of a stable, square-planar cyclonickelated complex. mdpi.comresearchgate.net The reaction can be monitored using UV-vis absorption spectroscopy to track the formation of the product. researchgate.net This direct C-H activation approach from a relatively unreactive Ni(II) precursor represents a significant advancement, extending methodologies previously established for noble metals like Rhodium and Palladium to more abundant 3d transition metals. mdpi.com
Structural Characterization of Metal Complexes
Single Crystal X-ray Crystallography
Single Crystal X-ray Crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of metal complexes involving this compound and related ligands. This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state.
For instance, in complexes with related pyridine-based ligands, X-ray diffraction has been used to confirm the coordination environment around the metal center. Zinc(II) complexes have been shown to adopt distorted tetrahedral or hexa-coordinated geometries depending on the co-ligands present. mdpi.com Similarly, Cadmium(II) complexes have been characterized as hexa-coordinated. mdpi.com In cyclometalated structures, such as those involving Ni(II) or Pd(II), the geometry is typically square planar. researchgate.net The analysis reveals how the ligand coordinates to the metal, for example, acting as a monodentate N-donor or as a bidentate or tridentate ligand in cyclometalated forms. mdpi.comresearchgate.net The crystal structures often reveal characteristic packing arrangements, such as head-to-tail stacking, governed by non-covalent interactions. researchgate.net
| Complex Type | Metal Ion | Coordination Geometry | Crystal System | Space Group | Reference |
|---|---|---|---|---|---|
| [Zn(EtNic)₂Cl₂] | Zn(II) | Distorted Tetrahedral | - | - | mdpi.com |
| [Zn(DiEtNA)(H₂O)₄(SO₄)]·H₂O | Zn(II) | Hexa-coordinated | Orthorhombic | P2₁2₁2₁ | mdpi.com |
| [Cd(OAc)₂(2Ampic)₂] | Cd(II) | Hexa-coordinated | Monoclinic | P2₁/n | mdpi.com |
| [Ni(dpb)X] (X=Cl, Br, I) | Ni(II) | Square Planar | Monoclinic | P2₁/n | researchgate.net |
NMR Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹⁵Pt) in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the structure of metal complexes in solution. libretexts.org
¹H NMR: This is one of the most common methods used. The coordination of a ligand like this compound to a metal center induces significant shifts in the proton resonances compared to the free ligand. In diamagnetic complexes, these shifts provide information about the electronic environment of the protons. For aromatic protons on phenylpyridine-type ligands in Ir(III) complexes, signals typically appear in the range of δ 5.00–9.00 ppm. analis.com.my For paramagnetic complexes, such as those of Ru(III), the shifts can be much larger and are influenced by hyperfine interactions with the unpaired electron(s). nih.gov
¹³C NMR: ¹³C NMR spectra provide information about the carbon skeleton of the complex. The chemical shifts are sensitive to the coordination environment. In paramagnetic complexes, the signals can be significantly broadened, but techniques like ¹H-coupled ¹³C NMR can help in assigning signals by observing characteristic splittings. nih.gov
¹⁵N and ¹⁹⁵Pt NMR: While less common, NMR of other nuclei can provide direct insight into the metal-ligand interaction. ³¹P NMR is particularly useful for complexes containing phosphine (B1218219) co-ligands, where P-H and P-C coupling constants can help elucidate the structure. libretexts.org For platinum complexes, ¹⁹⁵Pt NMR can directly probe the platinum's chemical environment.
NMR is also crucial for studying dynamic processes in solution, such as fluxionality. libretexts.org
| Nucleus | Typical Application | Observed Characteristics | Reference |
|---|---|---|---|
| ¹H | Characterization of ligand environment | Coordination-induced shifts; aromatic signals for phenylpyridine ligands in Ir(III) complexes at δ 5.00-9.00 ppm | libretexts.organalis.com.my |
| ¹³C | Elucidation of carbon framework | Shifts indicative of coordination; signal broadening in paramagnetic species | libretexts.orgnih.gov |
| ³¹P | Study of phosphine-containing complexes | Analysis of P-H couplings for structural information | libretexts.org |
Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for the characterization of coordination and organometallic compounds. uvic.ca It allows for the determination of the molecular weight of the complex by observing the molecular ion peak ([M]⁺ or [M]⁻). For charged complexes, ESI-MS can detect the complex ion directly. For example, the ESI-MS spectrum of a cationic Ir(III) complex displayed a peak at m/z = 823, corresponding to the complex ion. analis.com.my The isotopic distribution pattern of the molecular ion peak is also a key diagnostic tool, as it must match the theoretical pattern based on the natural abundance of the isotopes of the elements in the complex, particularly the metal. nih.gov This technique can also provide information about fragmentation pathways, which can offer additional structural clues. uvic.ca
Photophysical Properties of Metal Complexes
Metal complexes of 2-phenylpyridine and its derivatives are renowned for their interesting photophysical properties, particularly their luminescence. These properties are highly tunable based on the choice of metal, the substituents on the phenylpyridine ligand, and the nature of ancillary ligands.
The electronic absorption spectra of these complexes typically feature intense bands in the UV region, which are assigned to spin-allowed π-π* intraligand (IL) transitions. In the visible region, weaker, broad bands are often observed, which are attributed to spin-allowed and spin-forbidden metal-to-ligand charge transfer (MLCT) transitions. analis.com.mynih.gov
Many d⁶ and d⁸ metal complexes with these ligands, especially those of Iridium(III) and Platinum(II), are phosphorescent at room temperature. nih.gov This emission originates from a triplet excited state, which has a mixed ³MLCT/³ILCT character. nih.gov The emission color can be tuned across the visible spectrum. For example, cycloplatinated(II) complexes with 2-vinylpyridine (B74390) have been reported to show structured emission bands in the yellow-orange region. nih.gov The emission quantum yields (Φ) and excited-state lifetimes (τ) are sensitive to the molecular structure and the surrounding environment. For instance, some copper(I) complexes are weak emitters in solution but exhibit strong luminescence in the solid state with high quantum yields. rsc.org
| Complex Type | Property | Observation | Reference |
|---|---|---|---|
| Ir(III) Phenylpyridine | Absorption (Visible) | Weak, broad bands from MLCT transitions | analis.com.my |
| Pt(II) Vinylpyridine | Emission | Structured bands in yellow-orange region (λem ≈ 550 nm) | nih.gov |
| Pt(II) Vinylpyridine | Emission Character | Mixed ³ILCT/³MLCT | nih.gov |
| Cu(I) Phosphine | Solid-State Emission | Strong blue-greenish emission (Φ = 0.46) | rsc.org |
Luminescence and Emission Characteristics
The luminescence of metal complexes derived from this compound is a key area of investigation, with platinum(II) and iridium(III) complexes being prominent examples. These complexes typically exhibit phosphorescence, a result of strong spin-orbit coupling introduced by the heavy metal centers, which facilitates intersystem crossing from the singlet to the triplet excited state.
The emission color of these complexes can be tuned by modifying the ancillary ligands coordinated to the metal center alongside the this compound ligand. For instance, cyclometalated platinum(II) complexes containing 2-phenylpyridine and its derivatives have been shown to emit in the green to red region of the visible spectrum. uoi.grnih.gov In degassed acetone (B3395972) solutions, mixed ligand cyclometalated platinum(II) complexes containing 2-phenylpyridine have been observed to emit between 475–580 nm, although with very low quantum yields (Φ ~ 0.05–0.17 %). nih.gov In the solid state, these same complexes can exhibit a significant enhancement in emission, with a green luminescence centered at approximately 530 nm and quantum yields ranging from 3.20–4.86 %. nih.gov
Iridium(III) complexes featuring phenylpyridine-type ligands are also known for their strong luminescence. For example, iridium(III) complexes with styrene-modified phenylpyridine ligands have been reported to be green emitters. rsc.org The emission characteristics are largely determined by the nature of the lowest-lying triplet excited state, which can be a mixture of metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) π-π* transitions. The introduction of substituents on the phenylpyridine scaffold, such as fluorine atoms, can lead to a blue shift in the emission.
| Complex Type | Medium | Emission Maxima (nm) | Quantum Yield (Φ) | Reference |
| trans-N,N-[Pt(ppy)(PCA)Cl] | Degassed Acetone | 475–580 | ~ 0.05–0.17 % | nih.gov |
| trans-N,N-[Pt(ppy)(PCA)Cl] | Solid State | ~ 530 | 3.20–4.86 % | nih.gov |
| Ir(ppy-VB)₂(acac) | Not specified | Green Emission | Not specified | rsc.org |
| Ir(ppy-VB)₂(Stpip) | Not specified | Green Emission | Not specified | rsc.org |
Excited-State Lifetimes and Quenching Studies
The excited-state lifetime is a critical parameter that governs the efficiency and application of luminescent metal complexes. For phosphorescent emitters, longer lifetimes can sometimes lead to increased efficiency, but can also make the excited state more susceptible to quenching by other molecules, such as oxygen.
Studies on cyclometalated iridium(III) complexes have shown that excited-state lifetimes can be in the microsecond scale. nih.gov For the archetypal complex [Ir(ppy)₂(bpy)]⁺, the luminescence decay is attributed to the deactivation of the lowest ³MLCT excited state and exhibits a lifetime of 0.3 µs in oxygen-free acetonitrile. acs.org The lifetime of the excited state can be influenced by the solvent environment and the presence of quenchers. For instance, the decay time of a ³LLCT(A) state in one iridium complex was observed to decrease with an increasing dielectric constant of the solvent, indicating a mixing of some MLCT character. researchgate.net
| Complex | Solvent | Lifetime (τ) | Notes | Reference |
| [Ir(ppy)₂(bpy)]⁺ | Oxygen-free Acetonitrile | 0.3 µs | Deactivation of ³MLCT state | acs.org |
| Iridium Complex | Toluene | 4.8 ns | Dissipative ppy → bpy ILET | researchgate.net |
| Iridium Complex | DMSO | 2 ps | Dissipative ppy → bpy ILET | researchgate.net |
Applications in Organic Light-Emitting Diodes (OLEDs)
The vibrant luminescence and high quantum efficiencies of some phenylpyridine-based metal complexes make them excellent candidates for use as emitters in organic light-emitting diodes (OLEDs). researchgate.net Both platinum(II) and iridium(III) complexes have been successfully employed in the fabrication of efficient OLEDs.
The performance of an OLED is characterized by its external quantum efficiency (EQE), luminous efficiency, and color purity. The emission color of the OLED can be tuned by changing the chemical structure of the emitter. For instance, tris(2-phenylpyridine)iridium (B1451540) (Ir(ppy)₃) is a widely used green phosphorescent emitter in OLEDs. researchgate.net The introduction of electron-withdrawing or -donating groups on the phenylpyridine ligand can shift the emission to the blue or red regions of the spectrum, respectively.
While specific data on OLEDs using this compound complexes is limited in the provided results, the general strategies for improving OLED performance with related compounds are relevant. For example, using host materials with suitable energy levels to facilitate efficient energy transfer to the guest emitter is crucial. The concentration of the dopant emitter in the host matrix also plays a significant role in device performance, as aggregation at high concentrations can lead to quenching and a decrease in efficiency. researchgate.net Recent research has focused on developing near-infrared (NIR) OLEDs, and strategies such as extending the π-conjugation of the ligands are being explored to achieve emission at longer wavelengths. nih.gov
| Emitter Type | Application | Key Performance Metric | Reference |
| Platinum(II) Complexes | OLEDs | Color-stable and efficient devices | researchgate.net |
| Iridium(III) Complexes | OLEDs | High external quantum efficiency | researchgate.net |
| Ir(ppy)₃ | Green OLEDs | Widely used efficient green phosphor | researchgate.net |
| Near-Infrared Emitters | NIR OLEDs | Emission at longer wavelengths | nih.gov |
Biological Activities and Medicinal Chemistry Research of 2 Methyl 6 Phenylpyridine Derivatives
Neuropharmacological Activities
Derivatives of 2-methyl-6-phenylpyridine have been extensively studied for their impact on the central nervous system, demonstrating a variety of activities that suggest therapeutic potential for neurological and psychiatric disorders.
2-Methyl-6-(phenylethynyl)pyridine, commonly known as MPEP, has been identified as a potent and selective antagonist for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). nih.gov In studies using recombinant cells expressing human mGluR5a, MPEP effectively inhibited quisqualate-stimulated phosphoinositide hydrolysis with an IC50 value of 36 nM. nih.gov This selective antagonism is a key feature of MPEP, as it shows no significant agonist or antagonist activity at other mGlu receptor subtypes, including mGlu1b, mGlu2, mGlu3, mGlu4a, mGlu6, mGlu7b, and mGlu8a, at concentrations up to 100 µM. nih.govmedchemexpress.com Furthermore, electrophysiological recordings have confirmed its selectivity, with no significant effects observed on human NMDA, rat AMPA, or human kainate receptor subtypes. nih.gov MPEP acts as a noncompetitive antagonist, providing a valuable tool for investigating the physiological and pathological roles of mGluR5. medchemexpress.com
Table 1: MPEP Activity at Metabotropic Glutamate Receptors
| Receptor Subtype | Activity | Concentration |
|---|---|---|
| Human mGluR5a | Antagonist (IC50 = 36 nM) | 36 nM |
| Human mGluR1b | No agonist or antagonist activity | Up to 30 µM |
| Human mGlu2, -3, -4a, -7b, -8a | No agonist or antagonist activity | 100 µM |
| Human mGlu6 | No agonist or antagonist activity | 10 µM |
Preclinical studies have provided evidence for the antidepressant and anxiolytic-like effects of MPEP. medchemexpress.comwikipedia.org In animal models, MPEP has been shown to produce effects indicative of anxiolytic activity. medchemexpress.com For instance, in the four-plate test in mice, MPEP significantly increased the number of punished crossings. medchemexpress.com In the tail suspension test, a common model for screening antidepressant activity, MPEP was found to decrease the immobility time in mice, with an efficacy comparable to the antidepressant drug imipramine. medchemexpress.com These findings suggest that the modulation of mGluR5 by antagonists like MPEP could be a viable strategy for the development of novel treatments for anxiety and depression. medchemexpress.com
Table 2: Anxiolytic and Antidepressant-like Effects of MPEP in Animal Models
| Test | Species | Effect |
|---|---|---|
| Four-plate test | Mice | Increased punished crossings |
| Tail suspension test | Mice | Decreased immobility time |
Research indicates that mGluR5 antagonists, including MPEP, can modulate processes related to opioid dependence and withdrawal. wikipedia.orgif-pan.krakow.pl Studies have shown that MPEP can ameliorate symptoms of morphine tolerance. if-pan.krakow.pl Furthermore, it has been demonstrated to reduce the effects of morphine withdrawal. wikipedia.org This is significant as glutamatergic systems are known to play a crucial role in the phenomena associated with drug-seeking behavior. if-pan.krakow.pl In addition to its effects on opioid dependence, MPEP has also been shown to reduce the self-administration of other drugs of abuse, such as nicotine, cocaine, and ethanol (B145695) in animal studies. wikipedia.orgnih.govjohnshopkins.edu
The neuropharmacological profile of MPEP is further characterized by its interactions with other key receptor systems. While highly selective for mGluR5, MPEP also acts as a weak NMDA antagonist. wikipedia.org There is evidence of a functional interaction between mGluR5 and NMDA receptors within the same neuronal populations. wikipedia.org This interaction is relevant to the development of opioid tolerance, where the NMDAR/nNOS/CaMKII pathway plays a critical role. nih.gov A physical association between μ-opioid receptors (MORs) and NMDARs has been demonstrated, suggesting a basis for their cross-regulation. nih.govresearchgate.net The effects of MPEP on morphine withdrawal are likely influenced by a direct interaction between mGluR5 and the μ-opioid receptor. wikipedia.org This complex interplay between glutamate and opioid receptor systems is a key area of investigation for understanding the mechanisms of pain, addiction, and analgesia. nih.gov
Antimicrobial and Anticancer Properties
Beyond their neuropharmacological activities, derivatives of the pyridine (B92270) scaffold, to which this compound belongs, have been investigated for their potential as antimicrobial and anticancer agents. tandfonline.comnih.gov Pyridine and its derivatives are integral components of many synthetic drugs and have shown promise in the development of new chemotherapeutic agents.
Newly synthesized pyridine derivatives have been evaluated for their antibacterial and antitumor activities. tandfonline.com For instance, a series of novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas were designed and synthesized, demonstrating in vitro anticancer activity against non-small cell lung cancer (A549) and colon cancer (HCT-116) cell lines. nih.govnih.gov One compound from this series, designated 5l, emerged as particularly potent, with IC50 values comparable to the established anticancer drug Doxorubicin. nih.govnih.gov This compound was found to induce apoptosis in HCT-116 cells, as evidenced by changes in the expression of key apoptotic proteins, and it also disrupted the cell cycle. nih.govnih.gov Other studies on different classes of pyridine derivatives have also reported promising antimicrobial and anticancer activities, highlighting the versatility of the pyridine core in medicinal chemistry. mdpi.com
Table 3: Anticancer Activity of Compound 5l
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Non-small cell lung cancer) | 3.22 ± 0.2 |
| HCT-116 (Colon cancer) | 2.71 ± 0.16 |
Investigational Applications in Drug Development and as Pharmacophores
The 2-phenylpyridine (B120327) scaffold is a significant structure in medicinal chemistry and drug design. wikipedia.orgmdpi.com Pyridine-based rings are one of the most widely utilized heterocyclic structures in the development of therapeutic agents. nih.gov Derivatives of 2-phenylpyridine are explored for a range of biological activities and are used as precursors for various functional molecules. wikipedia.orgmdpi.com For instance, certain 2-phenylpyridine derivatives containing N-phenylbenzamide moieties have been synthesized and investigated for their potential as insecticides. mdpi.com
In the field of materials science, 2-phenylpyridine and its derivatives are of interest as precursors for creating highly fluorescent metal complexes. These complexes, such as tris(2-phenylpyridine)iridium (B1451540), are valuable in the development of organic light-emitting diodes (OLEDs). wikipedia.org The core structure of 2-phenylpyridine is also a component of more complex heterocyclic systems, like 1,6-naphthyridin-2(1H)-ones, which are investigated for a variety of biomedical applications, including as antitumor agents. mdpi.com The versatility of the phenylpyridine structure makes it a valuable pharmacophore for designing molecules with specific biological targets. nih.govsemanticscholar.org
Toxicity and Neurotoxicological Studies
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is a heterocyclic amine that is among the most abundant formed in meat cooked at high temperatures. nih.govwikipedia.org While extensively studied for its carcinogenic properties, research has also shed light on its neurotoxic potential. nih.govresearchgate.net Studies have shown that PhIP and its primary metabolite, N-OH-PhIP, are selectively toxic to dopaminergic neurons in primary mesencephalic cultures from rat embryos. nih.govoup.comnih.gov
This selective toxicity results in a reduction in the percentage of dopaminergic neurons and a decrease in neurite length in the surviving neurons. nih.govoup.com This effect is significant because the loss of dopaminergic neurons in the substantia nigra region of the brain is a primary characteristic of Parkinson's disease. oup.com The structural similarity of PhIP and its metabolites to known dopaminergic neurotoxicants like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) has been noted as a possible basis for its neurotoxic activity. nih.govwikipedia.org However, another major metabolite, 4'-OH-PhIP, did not show significant neurotoxicity in these studies. nih.govoup.com
Table 1: Effects of PhIP and its Metabolites on Dopaminergic Neurons
| Compound | Effect on Dopaminergic Neurons | Neurite Length |
| PhIP | Selectively Toxic | Decreased |
| N-OH-PhIP | Selectively Toxic | Decreased |
| 4'-OH-PhIP | Not Significantly Neurotoxic | No Significant Change |
The neurotoxicity of PhIP is believed to be mediated, at least in part, through the induction of oxidative stress. nih.govnih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products. mdpi.com Exposure of dopaminergic neurons to PhIP leads to an increased formation of oxidative damage markers, including 4-hydroxy-2-nonenal (HNE) and 3-nitrotyrosine. nih.govnih.gov
Furthermore, PhIP has been shown to cause oxidative DNA damage. nih.govnih.gov This can occur through the generation of ROS, which can lead to DNA strand breaks and the formation of oxidized bases. researchgate.netmdpi.com Studies in lymphocytes have demonstrated that PhIP can significantly reduce the levels of intracellular antioxidants like glutathione (B108866) (GSH) and lower the GSH/GSSG ratio, which is a clear indicator of oxidative stress. nih.gov The N-hydroxy metabolite of PhIP, in the presence of certain cellular components, can be oxidized to a radical that contributes to this oxidative DNA damage. researchgate.net
Given that oxidative stress is a key mechanism in PhIP-induced toxicity, antioxidants have been investigated for their ability to counteract these harmful effects. nih.govnih.gov Pre-treatment of neuronal cultures with the antioxidant N-acetylcysteine (NAC) was found to be protective against PhIP-induced damage. nih.govnih.gov
Similarly, treatment with blueberry extract, a dietary source known for its antioxidant properties, also prevented the toxicity induced by PhIP in dopaminergic neurons. nih.govoup.com In these studies, blueberry extract significantly mitigated the reduction in neurite length caused by both PhIP and its metabolite N-OH-PhIP. oup.com Another natural antioxidant, myricetin, has also shown the potential to suppress PhIP-induced DNA damage in human lymphocytes. nih.gov These findings suggest that dietary and supplemental antioxidants may offer a protective strategy against the neurotoxic and genotoxic effects of PhIP. nih.govnih.gov
Table 2: Protective Agents Against PhIP-Induced Toxicity
| Protective Agent | Observed Effect | Reference |
| N-acetylcysteine | Protective against neurotoxicity | nih.govnih.gov |
| Blueberry Extract | Prevented neurotoxicity and neurite length reduction | nih.govoup.com |
| Myricetin | Suppressed DNA damage in lymphocytes | nih.gov |
Enzyme and Receptor Modulation
No publicly available scientific research could be found to substantiate the specific claim regarding the "Inhibition of Stromelysin-1 and Collagenase 3 by 2-Methyl-3-phenylpyridine" as required by the outline. While matrix metalloproteinase (MMP) inhibitors are a broad area of research, with MMP-3 (stromelysin-1) and MMP-13 (collagenase-3) being recognized targets for conditions like osteoarthritis, specific inhibitory activity by 2-Methyl-3-phenylpyridine is not documented in the available literature. nih.govnih.govpatsnap.com
Interaction with Molecular Targets in Biological Systems
Insecticidal Activity of 2-Phenylpyridine Derivatives
In the effort to develop new and effective insecticides to combat growing pest resistance, researchers have synthesized and evaluated a series of novel 2-phenylpyridine derivatives. mdpi.comnih.gov Specifically, a series of 2-phenylpyridine derivatives incorporating N-phenylbenzamide moieties have been designed and tested for their insecticidal properties against several significant agricultural pests. mdpi.com
The insecticidal activity of these compounds was evaluated against pests such as the oriental armyworm (Mythimna separata), the cowpea aphid (Aphis craccivora), and the carmine (B74029) spider mite (Tetranychus cinnabarinus). mdpi.comnih.gov The evaluation was conducted using the leaf-dipping method to determine the efficacy of the synthesized compounds. mdpi.com
The research findings indicate that compounds within this series exhibit significant insecticidal potential. mdpi.com At a concentration of 500 mg/L, several of the tested derivatives demonstrated high levels of inhibition against Mythimna separata. mdpi.comnih.gov For instance, compounds designated as 5a, 5d, 5g, 5h, and 5k all showed 100% inhibition against this pest. mdpi.comnih.gov These results highlight the potential of the 2-phenylpyridine scaffold as a basis for the development of new insecticidal agents. mdpi.com The study suggests that the presence of specific substituents, such as a methoxy (B1213986) group on the second position of the benzene (B151609) ring or chlorine, trifluoromethyl, and trifluoromethoxy groups on the third position, contributed to the optimal insecticidal activities observed in the synthesized compounds. mdpi.com
The table below summarizes the insecticidal activities of selected 2-phenylpyridine derivatives against various pests.
| Compound | Target Pest | Concentration (mg/L) | Inhibition (%) |
| 5a | Mythimna separata | 500 | 100 |
| 5b | Mythimna separata | 500 | 100 |
| 5d | Mythimna separata | 500 | 100 |
| 5g | Mythimna separata | 500 | 100 |
| 5h | Mythimna separata | 500 | 100 |
| 5k | Mythimna separata | 500 | 100 |
Computational Chemistry and Theoretical Investigations
Electronic Structure and Molecular Orbital Theory
The electronic structure of 2-Methyl-6-phenylpyridine is fundamentally described by molecular orbital (MO) theory. The combination of atomic orbitals from the constituent atoms forms a set of molecular orbitals that extend over the entire molecule. These MOs are categorized as either bonding, non-bonding, or antibonding, and their energy levels and electron occupancy dictate the molecule's stability and chemical behavior.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy reflects its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.
For this compound, the HOMO is expected to have significant contributions from the π-orbitals of both the pyridine (B92270) and phenyl rings, indicating a delocalized electron system. The LUMO is also anticipated to be a π-type orbital, specifically a π* antibonding orbital. The presence of the electron-donating methyl group on the pyridine ring is expected to raise the energy of the HOMO, while the phenyl group's conjugation influences both the HOMO and LUMO energies.
Table 1: Predicted Frontier Molecular Orbital Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.0 to -5.5 eV | Electron-donating capability |
| LUMO Energy | ~ -1.5 to -1.0 eV | Electron-accepting capability |
| HOMO-LUMO Gap | ~ 4.0 to 4.5 eV | Chemical stability and reactivity |
Note: The values presented are estimations based on typical DFT calculations for similar aromatic heterocyclic compounds and may vary depending on the level of theory and basis set used.
Density Functional Theory (DFT) Calculations for Structural Optimization and Reactivity
Density Functional Theory (DFT) is a widely employed computational method for investigating the electronic structure and properties of molecules. DFT calculations can be used to determine the optimized geometry of this compound, which corresponds to the lowest energy arrangement of its atoms. This involves minimizing the forces on each atom, resulting in a stable three-dimensional structure. Key structural parameters that can be obtained include bond lengths, bond angles, and dihedral angles. A particularly important parameter for this compound is the dihedral angle between the pyridine and phenyl rings, which indicates the degree of twisting between the two aromatic systems.
Beyond structural optimization, DFT is also instrumental in predicting the reactivity of this compound through the calculation of various reactivity descriptors. These descriptors are derived from the conceptual DFT framework and provide insights into how the molecule will interact with other chemical species. Important reactivity descriptors include:
Chemical Potential (μ): Related to the escaping tendency of electrons from the molecule.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Electrophilicity Index (ω): Quantifies the ability of the molecule to accept electrons.
These parameters are calculated from the energies of the HOMO and LUMO.
Table 2: Representative Optimized Geometrical Parameters for this compound from DFT Calculations
| Parameter | Predicted Value |
| C-C (pyridine ring) | ~ 1.39 - 1.40 Å |
| C-N (pyridine ring) | ~ 1.34 Å |
| C-C (phenyl ring) | ~ 1.39 - 1.41 Å |
| C-C (inter-ring) | ~ 1.48 Å |
| Dihedral Angle (Py-Ph) | ~ 20° - 30° |
Note: These are typical bond lengths and angles for similar compounds and the exact values will depend on the specific DFT functional and basis set employed.
Time-Dependent Density Functional Theory (TDDFT) for Absorption Spectra
Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT that is used to study the excited-state properties of molecules, including their electronic absorption spectra. By applying TDDFT, it is possible to calculate the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of light that the molecule absorbs, allowing for the theoretical prediction of its UV-Visible absorption spectrum.
For this compound, the absorption spectrum is expected to be dominated by π→π* transitions, which involve the excitation of an electron from a bonding π orbital (like the HOMO) to an antibonding π* orbital (like the LUMO). TDDFT calculations can provide information on the wavelength of maximum absorption (λmax) and the oscillator strength (f) of each transition, which is related to the intensity of the absorption band. These theoretical spectra can be compared with experimental data to validate the computational methodology and to gain a deeper understanding of the electronic transitions involved.
Table 3: Predicted UV-Visible Absorption Data for this compound from TDDFT Calculations
| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Description |
| S₀ → S₁ | ~ 280 - 300 | > 0.1 | HOMO → LUMO (π→π) |
| S₀ → S₂ | ~ 240 - 260 | > 0.1 | π→π |
Note: The predicted λmax values are illustrative and can be influenced by solvent effects, which can be modeled computationally.
Conformational Analysis and Structural Stability Studies
The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the pyridine and phenyl rings. Conformational analysis aims to identify the most stable arrangement (conformer) of the molecule and to determine the energy barriers for rotation between different conformers. The relative orientation of the two rings is crucial as it affects the extent of π-conjugation and can influence the molecule's electronic and photophysical properties.
Computational methods, such as DFT, can be used to perform a potential energy surface scan by systematically varying the dihedral angle between the rings. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which are the energy maxima along the rotational pathway. For 2-phenylpyridine (B120327), a related compound, the rings are known to be twisted with respect to each other in the ground state to alleviate steric hindrance between the ortho-hydrogens. A similar twisted conformation is expected for this compound, with the methyl group potentially introducing a slight modification to the preferred dihedral angle and the rotational energy barrier.
Molecular Docking and Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), which is typically a protein or another biological macromolecule. This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target.
For this compound, molecular docking studies can be performed to explore its potential interactions with the active sites of various enzymes or receptors. The docking process involves placing the ligand in multiple positions and orientations within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose. The interactions that contribute to binding can be analyzed, including:
Hydrogen bonds: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor.
π-π stacking: The aromatic pyridine and phenyl rings can engage in stacking interactions with aromatic residues in the protein's active site.
Hydrophobic interactions: The methyl and phenyl groups can form favorable interactions with nonpolar regions of the binding pocket.
While specific docking results depend on the chosen protein target, these studies can provide valuable insights into the potential biological activity of this compound.
Prediction of Spectroscopic Properties (e.g., NMR, IR)
Computational chemistry offers powerful tools for the prediction of various spectroscopic properties, which can aid in the interpretation of experimental spectra and the structural elucidation of molecules.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. These calculations provide theoretical NMR spectra that can be compared with experimental data to confirm the structure of this compound and to assign the observed signals to specific atoms in the molecule. The predicted chemical shifts are sensitive to the electronic environment of each nucleus.
IR Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption bands observed in its infrared (IR) spectrum. DFT calculations can be used to compute these vibrational frequencies and their corresponding intensities. This allows for the theoretical prediction of the IR spectrum of this compound. The calculated frequencies can be used to assign the experimentally observed vibrational bands to specific molecular motions, such as C-H stretching, C=C and C=N bond vibrations in the aromatic rings, and the bending modes of the methyl group.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |
| Methyl Group | ~ 2.5 | ~ 20 |
| Pyridine Ring | ~ 7.0 - 8.0 | ~ 120 - 160 |
| Phenyl Ring | ~ 7.3 - 7.8 | ~ 125 - 140 |
Note: Predicted chemical shifts are relative to a standard (e.g., TMS) and can be influenced by the choice of computational method and solvent.
Table 5: Selected Predicted IR Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency Range |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2950 |
| Aromatic C=C/C=N Stretch | 1400 - 1600 |
| C-H Bend | 700 - 900 |
Note: Calculated vibrational frequencies are often scaled by an empirical factor to better match experimental values.
Materials Science Applications of 2 Methyl 6 Phenylpyridine Based Compounds
Ligands for Functional Metal Complexes in Advanced Materials
The nitrogen atom of the pyridine (B92270) ring and the potential for cyclometalation involving the phenyl group make 2-methyl-6-phenylpyridine and its derivatives excellent ligands for coordinating with various metal ions. This coordination capability is harnessed to create functional metal complexes with specific catalytic and photophysical properties for advanced materials.
Derivatives such as 6-phenylpyridine-2-carboxylic acid have been utilized to synthesize novel metal complexes. For instance, a Nickel(II) complex, [Ni(L)2(H2O)2] (where HL = 6-phenylpyridine-2-carboxylic acid), has been synthesized and characterized. bcrec.id This complex has demonstrated catalytic activity in the oxidation of benzyl (B1604629) alcohol, showcasing the potential of such compounds in catalysis. bcrec.id The structure of these complexes, often involving bidentate ligands containing nitrogen and oxygen atoms, allows for the creation of rich coordination geometries that influence their functional properties. bcrec.id
Furthermore, the electronic properties of metal complexes can be tuned by modifying the ligands. In photoredox catalysis, for example, replacing a nitrogen atom in a bipyridine ligand with a carbon atom to form a phenylpyridine ligand results in a more strongly electron-donating ligand. wikipedia.org This modification makes the resulting metal complex more strongly reducing, a desirable characteristic for certain catalytic applications. wikipedia.org The versatility of the phenylpyridine core allows for the design of a wide array of metal complexes with tailored functionalities for applications in catalysis and materials science. semanticscholar.org
Organic Light-Emitting Diodes (OLEDs) and Phosphorescent Emitters
Phenylpyridine derivatives are crucial components in the field of organic light-emitting diodes (OLEDs), particularly as cyclometalating ligands for iridium(III) complexes, which are highly efficient phosphorescent emitters. wikipedia.org These complexes can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies. The 2-phenylpyridine (B120327) (ppy) ligand and its derivatives form the basis for many green and red emitters in active-matrix OLED displays. nih.gov
The photophysical properties of these iridium complexes, including their emission color and quantum yield, can be precisely tuned by modifying the phenylpyridine ligand. Adding electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) to the ligand framework alters the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.govacs.org For instance, the introduction of fluorine or trifluoromethyl (CF3) groups to the phenylpyridine ligand can lead to blue-shifted emissions and improved quantum yields by stabilizing the LUMO energy and suppressing non-radiative decay pathways. nih.govacs.org
Heteroleptic iridium complexes, which contain two different cyclometalating ligands or a cyclometalating ligand and an ancillary ligand, offer further opportunities for tuning the emissive properties. The ancillary ligand, such as a β-diketonate or a diamine, can also influence the complex's stability, volatility, and charge-transporting properties, all of which are critical for device performance. chemrxiv.orgresearchgate.net Research has shown that even the host material in which the iridium complex is dispersed can affect the emitter's photophysical properties, highlighting the complexity of optimizing OLED device performance. acs.org
| Complex Type | Ligand Modification | Impact on OLED Performance |
| Homoleptic Ir(III) | F- and CF3-substituents on imidazo-phenanthridine ligand | Redshifted emission, 4- to 5-fold higher quantum yield in solution, improved external quantum efficiency (EQE) of 13.5%. nih.govacs.org |
| Heteroleptic Ir(III) | Phenyl-imidazole-based ligands | Tuning of photophysical and electrochemical properties for various emission colors. researchgate.net |
| Heteroleptic Ir(III) | Diamine ancillary ligands | Hypsochromic shift of emission compared to [Ir(ppy)2bpy]PF6, leading to different photophysical properties. chemrxiv.org |
| Heteroleptic Ir(III) | Trifluoromethyl-substituted phenylpyridine ligands | Investigation of the effect of the trifluoromethyl group and its position on physical properties. researchgate.net |
Dye-Sensitized Solar Cells (DSSCs) as Near-Infrared Sensitizers
In the realm of renewable energy, derivatives of this compound have found application in dye-sensitized solar cells (DSSCs). These solar cells utilize a sensitizer (B1316253) dye adsorbed onto a wide-bandgap semiconductor, typically titanium dioxide (TiO2), to absorb light and initiate the process of converting solar energy into electricity. Ruthenium(II) polypyridyl complexes are among the most efficient sensitizers for DSSCs. nih.gov
While the benchmark ruthenium sensitizer N719 is highly effective, its performance can be enhanced through co-sensitization with other organic dyes. Derivatives of 2,6-bis[1-(phenylimino)ethyl]pyridine, which feature a central pyridine core similar to this compound, have been successfully employed as co-sensitizers. scilit.com When used alongside N719, these compounds can alleviate the aggregation of the ruthenium dye on the TiO2 surface and enhance the spectral response in the 400 to 750 nm region. scilit.com
| Sensitization Strategy | Key Compound(s) | Performance Enhancement |
| Co-sensitization | 2,6-bis[1-(p-methylphenylimino)ethyl]pyridine (M1p) + N719 | Overall conversion efficiency increased by 35% to 7.32%. scilit.com |
| Co-sensitization | Organic dyes + N749 (black dye) | Power conversion efficiency increased from 6.18% to up to 8.40%. mdpi.com |
| Co-sensitization | A–π–D–π–A organic sensitizers + Ru(II) complex (IMA5) | Efficiency improved from 5.54% to up to 6.25%. rsc.org |
Liquid Crystals
The rigid, planar structure of the phenylpyridine unit makes it a suitable mesogen for the design of liquid crystals. Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are widely used in display technologies and other electro-optic applications. mdpi.com The incorporation of a pyridine ring into the molecular structure of a liquid crystal can significantly influence its polarity, polarizability, and geometric shape, which in turn affects the mesophase type and transition temperatures. nih.gov
Research into Schiff base liquid crystals has shown that incorporating a 4-phenyl pyridine moiety can lead to the formation of enantiotropic dimorphic mesophases, specifically smectic A and another smectic phase. mdpi.com The thermal stability and temperature range of these mesophases are influenced by the length of terminal alkyl chains attached to the molecule. mdpi.com Generally, compounds bearing the 4-phenyl pyridine moiety exhibit higher thermal stabilities and broader mesophase ranges compared to their biphenyl (B1667301) analogues. mdpi.com
Furthermore, N-phenylpyridinium cations have been used to create ionic liquid crystals. nih.govrsc.org These materials combine the properties of ionic liquids with the long-range order of liquid crystals. The mesomorphism of these ionic liquid crystals, which can include smectic A and columnar phases, is dependent on the nature of the anion and the length of the attached alkyl chains. nih.gov The strong electrostatic interactions in these ionic systems tend to stabilize layered smectic A phases. mdpi.com
| Liquid Crystal Type | Core Structure | Observed Mesophases |
| Schiff Base | 4-phenyl pyridine | Enantiotropic dimorphic (Smectic A and Smectic X1) mdpi.com |
| Ionic Liquid Crystal | N-phenylpyridinium | Smectic A, Columnar, Cubic nih.gov |
| Schiff Base | Phenyl nicotinate | Nematic nih.gov |
Specialty Chemicals and Intermediate Production
This compound is available from various chemical suppliers, indicating its use as a building block in research and development and in the production of specialty chemicals. tcichemicals.comsigmaaldrich.com Its structure, featuring both a reactive methyl group and a phenylpyridine core, makes it a versatile intermediate for the synthesis of more complex molecules with specific functionalities.
One area where phenylpyridine derivatives serve as crucial intermediates is in the development of new agrochemicals. mdpi.com For example, novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties have been designed and synthesized as potential insecticides. mdpi.com These compounds have shown high insecticidal activity against pests such as Mythimna separata. mdpi.com The synthesis of these complex molecules often involves multi-step reaction sequences where the 2-phenylpyridine core is introduced early on.
The synthesis of substituted pyridines is an active area of research. For instance, the vapor-phase cyclization of carbonyl compounds and ammonia (B1221849) over zeolite catalysts has been explored for the selective synthesis of 5-methyl-2-phenylpyridine, a structural isomer of this compound. rsc.org Such methods highlight the industrial relevance of producing substituted phenylpyridines as intermediates for a variety of applications.
Supramolecular Chemistry: Host-Guest Complexation with Helicarenes
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. A key concept in this field is host-guest chemistry, where a larger host molecule forms a complex with a smaller guest molecule. While direct studies on the host-guest complexation of this compound with helicarenes are not widely reported, the principles of supramolecular chemistry can be illustrated with structurally related compounds.
For example, the host-guest interactions of resorcinarenes, which are macrocyclic host molecules, have been studied with various aromatic guests. In one study, C-ethyl-2-methylresorcinarene was shown to form 1:1 in-cavity complexes with aromatic N,N'-dioxides. nih.gov However, the mono-N-oxide guest, 4-phenylpyridine (B135609) N-oxide, did not form an in-cavity complex in the solid state, demonstrating the subtle factors that govern host-guest recognition. nih.gov The formation of these complexes is driven by a combination of forces, including hydrogen bonds and van der Waals interactions. nih.gov This research with a related phenylpyridine derivative underscores the potential for molecules containing this scaffold to participate in specific host-guest interactions, which are fundamental to applications in sensing, catalysis, and separation technologies.
Advanced Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 2-Methyl-6-phenylpyridine. Both ¹H and ¹³C NMR provide distinct signals for each unique nucleus in the molecule, offering insights into its connectivity and chemical environment.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the methyl, pyridine (B92270), and phenyl protons. The methyl group protons typically appear as a singlet in the upfield region of the spectrum. The aromatic protons of the pyridine and phenyl rings resonate in the downfield region, often showing complex splitting patterns due to spin-spin coupling between adjacent protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. For pyridine derivatives, the carbon atoms attached to the nitrogen (C2 and C6) are typically deshielded and appear at higher chemical shifts. testbook.com In this compound, the signals for the pyridine ring carbons are observed at approximately 157.4, 149.6, 136.7, 122.0, and 120.5 ppm. rsc.orgrsc.org The phenyl ring carbons also show distinct resonances in the aromatic region. rsc.orgrsc.org The methyl carbon gives a characteristic signal in the aliphatic region of the spectrum.
Table 1: Representative ¹³C NMR Chemical Shift Values for Phenylpyridine Compounds
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C2 (Pyridine) | 157.4 |
| C6 (Pyridine) | 149.6 |
| C4 (Pyridine) | 136.7 |
| Aromatic C-H | 128.9, 128.7, 126.9 |
| C3/C5 (Pyridine) | 122.0, 120.5 |
Note: Data is based on similar phenylpyridine structures and may vary slightly for this compound. rsc.orgrsc.org
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation. innovatechlabs.com The spectrum displays characteristic absorption bands corresponding to the vibrational modes of the molecule.
Key vibrational bands for this compound include:
Aromatic C-H stretching: These vibrations typically appear at wavenumbers slightly above 3000 cm⁻¹. vscht.cz
C=C and C=N stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings and the carbon-nitrogen double bond in the pyridine ring are observed in the 1600-1400 cm⁻¹ region. vscht.czresearchgate.net For 2-phenylpyridine (B120327), characteristic peaks are seen at 1587, 1580, 1468, and 1424 cm⁻¹. rsc.org
C-H bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds give rise to absorptions in the fingerprint region (below 1500 cm⁻¹). innovatechlabs.com
Table 2: Characteristic FT-IR Absorption Bands for Phenylpyridine Structures
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| 3065, 3008 | Aromatic C-H Stretch |
| 1587, 1580 | C=C and C=N Stretch |
| 1468, 1450, 1424 | Aromatic Ring Vibrations |
| 738 | C-H Out-of-plane Bend |
Note: Data is based on 2-phenylpyridine and may be similar for this compound. rsc.org
Mass Spectrometry (MS, ESI-MS, HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are particularly valuable. nih.govmdpi.com
In a typical mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound (C₁₂H₁₁N), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (169.23 g/mol ). labproinc.com HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound. mdpi.com Fragmentation patterns observed in the mass spectrum can also provide structural information.
Single Crystal X-ray Diffraction (XRD)
Single Crystal X-ray Diffraction (XRD) is a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comcarleton.edu This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions within the crystal lattice of this compound. carleton.edu The resulting crystal structure confirms the molecular connectivity and provides insights into the packing of the molecules in the solid state. This technique has been used to characterize the structures of various substituted pyridine derivatives. nih.gov
Cyclic Voltammetry for Electrochemical Properties
Cyclic voltammetry is an electrochemical technique used to study the redox properties of this compound. By measuring the current that develops in an electrochemical cell as the voltage is varied, the oxidation and reduction potentials of the compound can be determined. nih.gov These potentials provide information about the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The electrochemical behavior of pyridine-containing ligands and their metal complexes has been a subject of significant study. nih.govelectrochemsci.org
Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Luminescence)
Ultraviolet-Visible (UV-Vis) absorption spectroscopy and emission spectroscopy (fluorescence or luminescence) are used to investigate the electronic properties of this compound. msu.edumdpi.com
UV-Vis Absorption Spectroscopy: This technique measures the absorption of UV and visible light by the molecule. The absorption spectrum reveals electronic transitions between different energy levels. Aromatic systems like this compound typically exhibit strong absorption bands in the UV region due to π→π* transitions. msu.edu
Emission Spectroscopy: Upon absorption of light, an excited molecule can relax to its ground state by emitting light. This emission, known as fluorescence or phosphorescence, provides information about the excited states of the molecule. The emission properties of phenylpyridine derivatives are of interest, particularly in the context of their use in luminescent materials. researchgate.net
Chromatographic Methods for Purity and Separation (e.g., Column Chromatography)
Chromatographic techniques are essential for the purification and assessment of the purity of this compound. Column chromatography, a common method, involves separating the components of a mixture based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina) as a mobile phase is passed through the column. This technique is widely used in the synthesis of organic compounds to isolate the desired product from reaction byproducts and starting materials. The purity of the isolated this compound can then be confirmed by other analytical methods such as NMR or GC-MS.
Environmental Fate and Degradation Studies of Pyridine Derivatives
Abiotic Degradation Processes (e.g., Photochemical Transformations)
The presence of the phenyl substituent is likely to significantly influence the photochemical behavior of the molecule. Phenyl groups are known chromophores that can absorb ultraviolet (UV) radiation, which could lead to the formation of excited states and subsequent chemical reactions. These reactions may include photoisomerization, photo-oxidation, and photodissociation. nih.govtbzmed.ac.ir For instance, studies on other phenyl-containing pyridine (B92270) compounds, such as triphenylborane (B1294497) pyridine, have shown that photodegradation can occur, leading to the formation of simpler aromatic compounds like phenol. nih.gov This suggests a potential pathway for 2-Methyl-6-phenylpyridine could involve the cleavage of the bond between the pyridine and phenyl rings.
Biotic Degradation Mechanisms (Biodegradation by Microorganisms)
The microbial breakdown of pyridine and its derivatives is a crucial process in their environmental removal. A wide variety of microorganisms, including bacteria and fungi, have been shown to degrade pyridine compounds, utilizing them as a source of carbon, nitrogen, and energy. researchgate.net The biodegradability of these compounds is, however, highly dependent on the nature and position of the substituents on the pyridine ring. researchgate.net
While no studies have specifically isolated microorganisms capable of degrading this compound, research on related compounds provides insights into potential metabolic pathways. The initial steps in the aerobic biodegradation of pyridine derivatives often involve hydroxylation of the pyridine ring, a reaction catalyzed by monooxygenase or dioxygenase enzymes. researchgate.net This hydroxylation increases the reactivity of the ring, making it more susceptible to cleavage.
For this compound, it is plausible that microbial degradation could be initiated by:
Hydroxylation of the pyridine ring: This could occur at various positions, leading to the formation of hydroxymethylphenylpyridines.
Oxidation of the methyl group: The methyl group could be oxidized to a carboxylic acid, forming 6-phenylpicolinic acid.
Attack on the phenyl ring: Microorganisms capable of degrading aromatic hydrocarbons might initially attack the phenyl ring, leading to its hydroxylation and subsequent cleavage.
Following initial enzymatic attacks, the pyridine ring is typically cleaved, leading to the formation of aliphatic intermediates that can then enter central metabolic pathways, such as the Krebs cycle, and be completely mineralized to carbon dioxide, water, and inorganic nitrogen. nih.govnih.gov Anaerobic degradation of pyridine derivatives is also possible but generally occurs at a slower rate than aerobic degradation.
Factors Influencing Biodegradability (Ring Substituents)
The biodegradability of pyridine derivatives is significantly influenced by the characteristics of their ring substituents. The presence, number, type, and position of these substituents can dramatically alter the rate and even the possibility of microbial degradation. researchgate.net
Methyl Group: The presence of a methyl group, as in 2-methylpyridine (B31789) (α-picoline), can influence biodegradability. Some microorganisms are capable of utilizing methylpyridines as their sole carbon and nitrogen source. nih.gov The position of the methyl group is also critical; for example, the degradation pathways for 2-methylpyridine and 3-methylpyridine (B133936) can differ.
Phenyl Group: The phenyl group is a bulky, non-polar substituent that is expected to have a significant impact on the biodegradability of this compound. Large aromatic substituents can sterically hinder the enzymatic attack on the pyridine ring, potentially slowing down the degradation process. Furthermore, the high stability of the aromatic rings (both pyridine and benzene) requires specific enzymatic machinery for their cleavage. The combined presence of both a methyl and a phenyl group may present a more complex substrate for microbial enzymes compared to singly substituted pyridines.
The relative positions of the methyl and phenyl groups at the 2 and 6 positions, respectively, could also influence the accessibility of the nitrogen atom and adjacent carbons to microbial enzymes, thereby affecting the initial steps of degradation.
Environmental Presence and Significance
Currently, there is a lack of specific data on the detection and concentration of this compound in environmental compartments such as water, soil, or air. The environmental presence of pyridine derivatives, in general, is linked to industrial activities, including the manufacturing of agrochemicals, pharmaceuticals, and other specialty chemicals. researchgate.net They can also be found in industrial effluents and at sites associated with coal processing and wood preservation.
The environmental significance of this compound would be determined by its persistence, mobility, and potential toxicity. Its persistence will be a function of the rates of the abiotic and biotic degradation processes discussed above. The presence of both a hydrophilic pyridine ring and a lipophilic phenyl group will influence its partitioning behavior in the environment, affecting its mobility in soil and its potential to bioaccumulate in organisms. Given the general toxic nature of many pyridine derivatives to aquatic organisms and microorganisms, the environmental presence of this compound, should it be released in significant quantities, would be a cause for concern.
Future Research Directions and Emerging Trends
Development of More Sustainable and Efficient Synthetic Routes
The industrial importance of 2-methyl-6-phenylpyridine necessitates the development of environmentally benign and economically viable synthetic methodologies. Current research is focused on moving away from traditional multi-step, high-energy processes towards more sustainable alternatives.
A significant advancement has been the development of a single-step synthesis from non-heterocyclic compounds. tandfonline.com This vapor-phase reaction utilizes microporous and mesoporous molecular sieve catalysts to react acetophenone (B1666503), acetone (B3395972), formaldehyde (B43269), and ammonia (B1221849), offering a greener and more direct route to the target molecule. tandfonline.com Further research in this area is geared towards optimizing catalyst performance and reaction conditions to improve yield and selectivity.
Continuous flow synthesis presents another promising avenue for the efficient production of substituted pyridines. nih.gov This technique allows for the superheating of solvents above their boiling points in a controlled manner, which can accelerate reaction rates and improve process safety. nih.gov The use of low-boiling-point alcohols as solvents and catalysts like Raney® nickel in a packed column demonstrates a move towards greener reaction protocols by simplifying product isolation and reducing waste. nih.gov Future work will likely explore a wider range of catalysts and reactor designs to enhance the efficiency and scalability of this method for this compound synthesis.
The table below summarizes emerging sustainable synthetic approaches for pyridine (B92270) derivatives.
| Synthetic Approach | Key Features | Potential Advantages |
| Single-Step Vapor-Phase Synthesis | Uses molecular sieve catalysts with non-heterocyclic starting materials. tandfonline.com | Reduced number of steps, potential for higher atom economy, and greener process. tandfonline.com |
| Continuous Flow Synthesis | Employs superheated low-boiling-point solvents and packed-bed catalysts. nih.gov | Enhanced reaction rates, improved safety, easier scalability, and reduced waste. nih.gov |
| Multicomponent Reactions (MCRs) | Combines multiple starting materials in a single reaction vessel. regulations.gov | High efficiency, reduced waste, and rapid generation of molecular diversity. regulations.gov |
Exploration of Novel Catalytic Activities with this compound-Based Ligands
The phenylpyridine scaffold is a cornerstone in the design of ligands for transition metal catalysis due to its unique electronic properties. oup.com The replacement of a nitrogen atom in a bipyridine ligand with a carbon atom in a phenylpyridine ligand results in a more electron-donating and less electronegative ligand, which can significantly influence the redox properties of the metal complex. oup.com
Future research is poised to exploit these properties in the development of novel catalysts. For instance, ligands based on this compound are being explored in the context of photoredox catalysis, where their tunable electronic nature can be used to control the oxidizing and reducing power of the catalyst. oup.com The introduction of substituents on either the phenyl or pyridine ring can further fine-tune these properties.
Metal-Organic Frameworks (MOFs) incorporating this compound-based ligands are another area of active investigation. These materials can serve as robust, single-site heterogeneous catalysts. For example, a palladium-containing MOF with a 6,6´-dimethyl-2,2´-bipyridine ligand, structurally related to this compound, has shown dramatically enhanced activity in Suzuki-Miyaura cross-coupling reactions. canada.ca The steric hindrance provided by the methyl groups plays a crucial role in the catalytic activity and stability of the complex. canada.ca Future work will likely focus on synthesizing MOFs with precisely controlled steric and electronic environments around the metal center using this compound analogues to catalyze a broader range of organic transformations.
Rhodium-catalyzed C-H functionalization is another promising application. nih.gov Computational and experimental studies have demonstrated that rhodium complexes can effectively catalyze the methylation and alkylation of 2-phenylpyridine (B120327). nih.gov The directing-group ability of the pyridine nitrogen facilitates selective functionalization at the ortho-position of the phenyl ring. Future studies will likely explore the use of chiral ligands based on this compound to achieve enantioselective C-H functionalization reactions.
In-depth Mechanistic Studies of Biological Interactions and Therapeutic Potential
Pyridine derivatives are prevalent in many biologically active compounds and pharmaceuticals. researchgate.netcanada.cawikipedia.org While research on the specific biological activities of this compound is still emerging, studies on related compounds provide a strong impetus for further investigation.
A closely related compound, 2-methyl-6-(phenylethynyl)pyridine (MPEP), has been extensively studied as a selective antagonist for the metabotropic glutamate (B1630785) receptor subtype mGluR5. mdpi.com MPEP has shown neuroprotective effects in animal models of acute brain injury, as well as antidepressant and anxiolytic properties. mdpi.com These findings suggest that derivatives of this compound could be valuable leads in the development of new therapeutic agents targeting the central nervous system. Future research will involve in-depth mechanistic studies to understand how these molecules interact with their biological targets at a molecular level.
Furthermore, derivatives of 2-phenylpyridine have been investigated for their insecticidal activity. researchgate.net By incorporating N-phenylbenzamide moieties, novel compounds have been synthesized that exhibit high efficacy against various pests. researchgate.net The development of such compounds is crucial in addressing the growing issue of insecticide resistance. Mechanistic studies will be essential to elucidate the mode of action of these compounds and to design more potent and selective insecticides.
The antimicrobial potential of pyridine derivatives is another area of significant interest. nih.govmdpi.com Novel 6-phenylpyridine derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. mdpi.com Molecular docking studies can help to understand the interactions between these compounds and their bacterial targets, such as cyclin-dependent kinase (CDK) inhibitor proteins, paving the way for the rational design of new antibacterial agents. mdpi.com
The table below highlights the therapeutic potential of phenylpyridine derivatives based on current research.
| Therapeutic Area | Target/Mechanism | Investigated Derivatives |
| Neuroprotection | mGluR5 antagonist, weak NMDA antagonist. mdpi.com | 2-Methyl-6-(phenylethynyl)pyridine (MPEP). mdpi.com |
| Insecticidal | Undisclosed, potential for novel modes of action. researchgate.net | 2-Phenylpyridine derivatives with N-phenylbenzamide moieties. researchgate.net |
| Antimicrobial | Inhibition of cyclin-dependent kinase (CDK). mdpi.com | 6-Phenylpyridine derivatives with carbohydrazide (B1668358) moieties. mdpi.com |
Design of Advanced Materials with Tunable Optoelectronic Properties
The rigid and conjugated structure of 2-phenylpyridine and its derivatives makes them excellent building blocks for advanced materials with interesting optoelectronic properties. mdpi.com These compounds have attracted significant attention for their potential use in organic light-emitting diodes (OLEDs). mdpi.com The ability to form highly fluorescent metal complexes, particularly with iridium(III), is a key feature. mdpi.com
Future research will focus on the synthesis of new this compound derivatives with tailored photophysical properties. By introducing various functional groups onto the phenyl and pyridine rings, it is possible to tune the emission color, quantum yield, and stability of the resulting materials. tandfonline.com For example, the 2,6-bis(arylethynyl)pyridine scaffold has been shown to be a versatile platform for creating fluorescent sensors. tandfonline.com The fluorescence response of these molecules can be modulated by the protonation state of the pyridine nitrogen and the nature of the appended functional groups. tandfonline.com
The development of materials for applications beyond OLEDs is also an emerging trend. The inherent properties of ethynylpyridine scaffolds, such as their rigidity and ability to self-assemble, make them suitable for applications in liquid crystals, molecular magnets, and polymer composites. tandfonline.com The design of novel this compound-based materials with predictable and controllable solid-state packing and intermolecular interactions will be a key focus of future research.
Comprehensive Environmental Impact Assessment and Remediation Strategies
While this compound and its derivatives hold great promise in various applications, a thorough understanding of their environmental fate and potential toxicity is crucial for their sustainable development and use. Currently, there is limited specific data on the environmental impact of this compound. However, general studies on pyridine and its derivatives provide a framework for future investigations.
Pyridine and its derivatives can enter the environment through industrial and agricultural activities. tandfonline.comresearchgate.net Their fate is determined by a combination of abiotic and biotic processes, including photodegradation, transport, and biodegradation. tandfonline.com Pyridine is known to be readily degraded in soil by numerous bacteria. tandfonline.com The biodegradability of pyridine derivatives is highly dependent on the nature and position of the substituents on the ring. oup.com For instance, methylpyridines show intermediate degradability. oup.com Future research should focus on assessing the biodegradability of this compound under various environmental conditions to determine its persistence.
The ecotoxicity of pyridine derivatives is another area that requires further investigation. Some pyridine derivatives have been shown to be toxic to bacteria and aquatic organisms. canada.camdpi.com A comprehensive environmental risk assessment for this compound would involve studies on its acute and chronic toxicity to a range of organisms representing different trophic levels.
In terms of remediation, bioremediation is a potentially feasible method for cleaning up environments contaminated with pyridine derivatives, particularly under aerobic conditions. rsc.org Research into identifying and isolating microbial strains capable of efficiently degrading this compound could lead to the development of effective bioremediation strategies. Additionally, advanced oxidation processes, such as photocatalysis, could be explored for the degradation of this compound in wastewater. tandfonline.comresearchgate.net
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental synthesis is becoming increasingly important in the rational design of new molecules with desired properties. Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.gov
In the context of catalysis, computational studies can be used to predict the efficacy of different metal catalysts and to elucidate reaction mechanisms. nih.gov For example, theoretical studies on the rhodium-catalyzed C-H functionalization of 2-phenylpyridine have been instrumental in identifying suitable reaction conditions and understanding the energy barriers of different mechanistic pathways. nih.gov
For the design of new therapeutic agents, computational techniques like molecular docking and virtual screening can be employed to predict the binding modes and affinities of this compound derivatives to their biological targets. mdpi.comresearchgate.net This in silico approach can help to prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery process. researchgate.net
In materials science, computational modeling can aid in the design of new materials with specific optoelectronic properties. By calculating parameters such as frontier molecular orbital energies and molecular electrostatic potentials, researchers can predict the photophysical behavior of novel this compound-based materials before their synthesis. nih.gov The integration of these computational tools with experimental validation will be crucial for the rational design of the next generation of catalysts, therapeutics, and advanced materials based on the this compound scaffold.
Q & A
Q. What are the standard synthetic routes for 2-methyl-6-phenylpyridine, and how can reaction conditions be optimized?
The compound is typically synthesized via cross-coupling reactions. For example, a palladium-catalyzed coupling of 2-chloro-6-methylpyridine with phenylboronic acid under Suzuki-Miyaura conditions yields this compound . Key optimization parameters include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced efficiency.
- Solvent system : Toluene/ethanol mixtures (3:1) to balance reactivity and solubility.
- Temperature : Reflux (~110°C) to drive the reaction to completion.
- Purification : Column chromatography on silica gel with 5% ethyl acetate/hexane eluent achieves >95% purity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Based on safety data sheets (SDS):
- PPE : Use nitrile gloves, lab coats, and EN143-certified respirators (e.g., P95) to avoid dermal/oral exposure (Category 4 acute toxicity) .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.
- Fire hazards : Use CO₂ or dry chemical powder extinguishers; avoid water jets due to risk of spreading flammable residues .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?
Discrepancies in NMR or mass spectra often arise from solvent effects, impurities, or tautomerism. To validate
- Cross-validation : Compare with high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) to confirm structural assignments .
- Control experiments : Replicate synthesis under inert atmospheres to rule out oxidation by-products .
- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and match experimental data .
Q. What mechanistic insights explain the reactivity of this compound in catalytic applications?
The methyl and phenyl groups influence electronic and steric properties:
- Coordination chemistry : The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Cu, Pd) for cross-coupling reactions. The methyl group enhances steric hindrance, favoring mono-coordination .
- Hydrogenation pathways : PtO₂-catalyzed hydrogenation of analogous pyridines proceeds via stepwise reduction of the aromatic ring, with intermediates detectable by in-situ IR spectroscopy .
Q. How can researchers design experiments to assess the ecological impact of this compound?
Despite limited ecotoxicological data , the following methodologies apply:
- Biodegradation assays : Use OECD 301B (Ready Biodegradability) to measure mineralization in activated sludge.
- Aquatic toxicity : Conduct Daphnia magna acute immobilization tests (OECD 202) at concentrations ≤10 mg/L.
- Soil mobility : Perform column leaching experiments with HPLC-UV quantification to track compound migration .
Methodological Challenges
Q. What analytical techniques are most effective for detecting trace impurities in this compound?
- HPLC-PDA : Use a C18 column (5 µm, 250 mm) with acetonitrile/water (70:30) mobile phase; detect impurities at 254 nm .
- GC-MS : Employ a DB-5MS column (30 m × 0.25 mm) with electron ionization (70 eV) to identify volatile by-products (e.g., chlorinated intermediates) .
- Elemental analysis : Quantify residual palladium (<10 ppm) via ICP-MS after microwave-assisted acid digestion .
Q. How should researchers address discrepancies between experimental and computational data for this compound?
- Parameter adjustment : Refine computational models by including solvent effects (e.g., PCM for toluene) and dispersion corrections (e.g., D3BJ) .
- Crystallography : Obtain single-crystal X-ray structures to validate bond lengths/angles and compare with DFT-optimized geometries .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
